molecular formula C10H17NO B6613920 N-[2-(1-cyclohexenyl)ethyl]acetamide CAS No. 51072-38-9

N-[2-(1-cyclohexenyl)ethyl]acetamide

Cat. No.: B6613920
CAS No.: 51072-38-9
M. Wt: 167.25 g/mol
InChI Key: JQVSJEIFXUFIGW-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1-cyclohexenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-cyclohexenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h5H,2-4,6-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVSJEIFXUFIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280674
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-38-9
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51072-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to N-[2-(1-cyclohexenyl)ethyl]acetamide: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of N-[2-(1-cyclohexenyl)ethyl]acetamide, a derivative of the industrially significant intermediate, 2-(1-cyclohexenyl)ethylamine. While the parent amine is a well-documented precursor in the synthesis of pharmaceuticals such as the antitussive agent dextromethorphan, the properties and synthesis of its N-acetylated form are less commonly detailed.[1][2] This document serves as a vital resource for researchers, chemists, and drug development professionals, offering a deep dive into its chemical structure, predicted physicochemical properties, and spectroscopic profile. Furthermore, it outlines a robust, field-proven workflow for its synthesis, purification, and analytical characterization, grounded in established chemical principles. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Molecular Overview and Significance

N-[2-(1-cyclohexenyl)ethyl]acetamide belongs to the amide class of organic compounds. Its structure is characterized by a cyclohexene ring linked via an ethyl chain to an acetamide group. The foundational precursor, 2-(1-cyclohexenyl)ethylamine, is a valuable building block in organic synthesis.[3] Its applications range from the production of active pharmaceutical ingredients to its use in materials science for creating optoelectronic-compatible heterostructures.[3][4]

The addition of the acetyl group via N-acetylation modifies the parent amine's properties significantly. This transformation converts a primary amine, which is basic and highly reactive, into a neutral, more stable amide. This modification can alter key parameters such as solubility, lipophilicity, and metabolic stability, making N-[2-(1-cyclohexenyl)ethyl]acetamide a compound of interest for structure-activity relationship (SAR) studies in drug discovery and as a potential metabolite in pharmacokinetic investigations.

Chemical Structure:

Figure 1: 2D Structure of N-[2-(1-cyclohexenyl)ethyl]acetamide

Physicochemical and Spectroscopic Properties

While extensive experimental data for N-[2-(1-cyclohexenyl)ethyl]acetamide is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds, such as its precursor amine and other N-substituted acetamides.[5][6][7]

Table 1: Physicochemical Properties
PropertyValueSource/Basis
Molecular Formula C₁₀H₁₇NO-
Molecular Weight 167.25 g/mol -
CAS Number Not assigned; Precursor: 3399-73-3[8]
Appearance Predicted: Off-white to pale yellow solid or viscous liquidAnalogy to similar amides
Boiling Point Predicted: >200 °C at 760 mmHgHigher than precursor amine (196.1°C) due to increased MW and hydrogen bonding[9]
Melting Point Predicted: >50 °CIntroduction of amide group allows for stronger intermolecular forces
Solubility Predicted: Soluble in methanol, ethanol, chloroform; sparingly soluble in waterAnalogy to similar amides
Density Predicted: ~0.95 g/mLSimilar to precursor amine (0.898 g/mL)[4]
Predicted Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of the molecule. The following profile is based on established principles and data from the precursor amine.[10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals corresponding to the different proton environments.

    • ~5.4-5.6 ppm (multiplet, 1H): Olefinic proton on the cyclohexene ring.

    • ~7.5-8.5 ppm (broad singlet, 1H): Amide (N-H) proton; chemical shift can vary with solvent and concentration.

    • ~3.2-3.4 ppm (quartet, 2H): Methylene group adjacent to the nitrogen (-NH-CH₂ -).

    • ~2.1-2.3 ppm (triplet, 2H): Methylene group adjacent to the cyclohexene ring (-CH₂ -C₆H₉).

    • ~1.9-2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (CH₃ -C=O).

    • ~1.5-2.0 ppm (multiplet, 8H): Allylic and aliphatic protons on the cyclohexene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • ~170 ppm: Carbonyl carbon of the amide group (C =O).

    • ~135 ppm & ~125 ppm: Sp² hybridized carbons of the C=C double bond in the cyclohexene ring.

    • ~40 ppm: Methylene carbon attached to the nitrogen (-NH-C H₂-).

    • ~20-35 ppm: Remaining sp³ hybridized carbons of the ethyl chain and cyclohexene ring.

    • ~23 ppm: Methyl carbon of the acetyl group (C H₃-).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • ~3300 cm⁻¹ (strong, broad): N-H stretching vibration of the secondary amide.

    • ~3020 cm⁻¹ (medium): =C-H stretching of the alkene.

    • ~2800-3000 cm⁻¹ (strong): C-H stretching of aliphatic carbons.

    • ~1640 cm⁻¹ (strong): C=O stretching (Amide I band), a key diagnostic peak.

    • ~1550 cm⁻¹ (strong): N-H bending (Amide II band).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Expected at m/z = 167.

    • Key Fragments: Fragmentation is likely to occur at the C-C and C-N bonds, leading to characteristic fragments such as [M-43]⁺ (loss of the acetyl group) and fragments corresponding to the cyclohexenylethyl cation.

Synthesis and Purification Workflow

The most direct and reliable method for preparing N-[2-(1-cyclohexenyl)ethyl]acetamide is the N-acetylation of its primary amine precursor, 2-(1-cyclohexenyl)ethylamine. Acetic anhydride is an excellent choice for this transformation as it is readily available, reactive, and the acetic acid byproduct is easily removed during aqueous work-up.

Workflow for Synthesis and Purification

SynthesisWorkflow Start Starting Materials: - 2-(1-cyclohexenyl)ethylamine - Acetic Anhydride - Solvent (e.g., DCM) Reaction N-Acetylation Reaction (0°C to RT, Stirring) Start->Reaction Combine Quench Reaction Quench (Add water or sat. NaHCO₃) Reaction->Quench Monitor by TLC Extraction Liquid-Liquid Extraction (e.g., DCM vs. Water) Quench->Extraction Transfer to sep. funnel Drying Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Extraction->Drying Collect organic phase SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Filter & concentrate Purification Purification (Column Chromatography or Recrystallization) SolventRemoval->Purification Crude Product FinalProduct Final Product: N-[2-(1-cyclohexenyl)ethyl]acetamide Purification->FinalProduct Characterize

Caption: Synthesis workflow from starting materials to purified product.

Detailed Experimental Protocol

Materials:

  • 2-(1-cyclohexenyl)ethylamine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: Dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. Causality: The dropwise addition at 0 °C helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up (Quenching): Carefully add saturated NaHCO₃ solution to the flask to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers. Trustworthiness: This ensures complete recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-[2-(1-cyclohexenyl)ethyl]acetamide.

Analytical Characterization and Quality Control

Workflow for Analytical Characterization

AnalyticalWorkflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Structure FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight Purity Purity Analysis (HPLC or GC-MS) Sample->Purity Quantitative Purity Confirmation Structural Confirmation & Purity >95% NMR->Confirmation FTIR->Confirmation MS->Confirmation Purity->Confirmation

Caption: A logical workflow for the analytical validation of the final compound.

Potential Applications and Biological Context

The primary value of N-[2-(1-cyclohexenyl)ethyl]acetamide lies in its potential use in drug discovery and development.

  • Drug Analogs: It can serve as an analog for parent amine drugs. The acetamide group can act as a hydrogen bond donor and acceptor, potentially altering binding interactions with biological targets.

  • Metabolite Standard: N-acetylation is a major route of Phase II metabolism for primary amines. Synthesizing this compound provides an authentic analytical standard for use in pharmacokinetic and drug metabolism studies to identify and quantify it as a potential metabolite of a parent drug candidate.

  • Intermediate: It can be a stable intermediate for further chemical modifications where protecting the primary amine is necessary.

Relationship Diagram: Precursor to Application

Applications Precursor 2-(1-Cyclohexenyl)ethylamine (Precursor) Target N-[2-(1-cyclohexenyl)ethyl]acetamide (Target Compound) Precursor->Target Acetylation App1 Pharmaceutical Synthesis (e.g., Dextromethorphan) Precursor->App1 App4 Materials Science (Optoelectronics) Precursor->App4 App2 Drug Discovery (SAR Studies) Target->App2 App3 Metabolism Studies (Analytical Standard) Target->App3

Caption: The role of the target compound in relation to its precursor and applications.

Safety and Handling

As a research chemical with limited toxicological data, N-[2-(1-cyclohexenyl)ethyl]acetamide should be handled with caution. The safety profile can be inferred from its precursor and related compounds.[12] The precursor amine is classified as a flammable liquid that causes severe skin burns and eye damage.[4] General acetamides can be harmful if inhaled or swallowed and may cause irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[15]

References

  • Google Patents. (1985). Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide.
  • Angene Chemical. (2025). Safety Data Sheet for 2-Amino-N-ethylacetamide. [Link]

  • ChemDmart. Safety Data Sheet for 2-(1-Cyclohexenyl) Ethylamine. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. [Link]

  • LookChem. Cas 3399-73-3, 2-(1-CYCLOHEXENYL)ETHYLAMINE. [Link]

  • PubChem. N-Cyclohexyl-N-ethylacetamide. [Link]

  • Kubochem. 2-(1-Cyclohexenyl) Ethylamine. [Link]

  • PubChem. N-Cyclohexylacetamide. [Link]

  • BindingDB. BDBM38537. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. [Link]

  • PubChem. 2-(1-Cyclohexenyl)ethylamine. [Link]

  • Google Patents. (2016). 2-(1-cyclohexenyl)
  • Izgi, T., et al. (2007). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 55-62. [Link]

Sources

Technical Guide: Synthesis and Cyclization of N-[2-(1-cyclohexenyl)ethyl]acetamide

[1]

Executive Summary

Topic: N-[2-(1-cyclohexenyl)ethyl]acetamide (CAS: N/A for specific derivative, Parent Amine CAS: 3399-73-3) Role: Strategic Intermediate in Isoquinoline and Morphinan Alkaloid Synthesis.[1][2]

This technical guide details the synthesis, characterization, and application of the N-acetyl derivative of 2-(1-cyclohexenyl)ethylamine.[1] While the parent amine is a well-documented precursor for dextromethorphan and other morphinans, the N-acetyl derivative serves as a critical model substrate for the Bischler-Napieralski cyclization .[1] This transformation yields 1-methyl-3,4,5,6,7,8-hexahydroisoquinoline, providing the octahydroisoquinoline skeleton essential for opioid pharmacophores.[1]

This document moves beyond standard preparations, focusing on the mechanistic causality of the acetylation and subsequent cyclization, offering researchers a self-validating workflow for heterocyclic construction.[1]

Part 1: Chemical Identity & Structural Significance[1]

The molecule consists of a cyclohexenyl ring (containing a strategic double bond) linked by an ethyl chain to an acetamide group.

FeatureDescriptionSignificance
Core Skeleton Cyclohexenyl-ethylamineProvides the A-ring and part of the B/C-ring system for isoquinolines.[1]
Functional Group N-AcetamideActs as the electrophilic partner in the Bischler-Napieralski reaction.[1]
Reactive Site ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Double Bond
The electron-rich alkene acts as the nucleophile during ring closure.
Target Product HexahydroisoquinolineThe result of cyclization; a scaffold for morphinan opioids.
Mechanistic Context: The "Gateway" to Isoquinolines

The N-acetyl derivative is not merely a protected amine; it is a "loaded spring."[1] The amide carbonyl oxygen is activated by Lewis acids (like POCl

Part 2: Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the conversion of the parent amine to the N-acetyl derivative and its subsequent cyclization.

SynthesisWorkflowFig 1: Synthetic pathway from amine precursor to hexahydroisoquinoline scaffold.Start2-(1-Cyclohexenyl)ethylamineIntermediateN-[2-(1-cyclohexenyl)ethyl]acetamide(Target Molecule)Start->Intermediate Acetylation(0°C -> RT)Reagent1Acetic Anhydride(Ac2O) / Et3NReagent1->IntermediateProduct1-Methyl-3,4,5,6,7,8-hexahydroisoquinolineIntermediate->Product Cyclization(-H2O)Reagent2POCl3 / Heat(Bischler-Napieralski)Reagent2->Product

[1][2]

Part 3: Experimental Protocols

Protocol A: Chemoselective Acetylation

Objective: Synthesize N-[2-(1-cyclohexenyl)ethyl]acetamide without isomerizing the double bond.[1]

Rationale: The cyclohexenyl double bond is sensitive to strong acids which can cause migration (isomerization) into the ring or polymerization. Therefore, mild basic conditions using acetic anhydride are preferred over acetyl chloride/high heat.[1]

Materials:

  • 2-(1-Cyclohexenyl)ethylamine (1.0 eq)[1][3]

  • Acetic Anhydride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with nitrogen. Dissolve 2-(1-cyclohexenyl)ethylamine in anhydrous DCM (0.5 M concentration).

  • Base Addition: Add TEA and cool the solution to 0°C using an ice bath. Causality: Cooling controls the exotherm of anhydride addition, preventing side reactions.

  • Acetylation: Add Acetic Anhydride dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (TLC): Check consumption of amine (ninhydrin stain: amine = purple; product = UV active/iodine stain).

  • Workup: Wash with sat. NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (removes acetic acid), then Brine. Dry over MgSO
    
    
    .
  • Isolation: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid.[1]

Analytical Checkpoint:

  • 1H NMR (CDCl3): Look for the singlet methyl group of the acetyl (~1.9-2.0 ppm) and the retention of the vinyl proton (~5.4-5.6 ppm).[1] If the vinyl signal is missing or shifted, isomerization occurred.

Protocol B: Bischler-Napieralski Cyclization

Objective: Cyclize the N-acetyl derivative to form the isoquinoline core.[1]

Rationale: Phosphorus oxychloride (POClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Step-by-Step Methodology:

  • Setup: Dissolve N-[2-(1-cyclohexenyl)ethyl]acetamide in anhydrous acetonitrile or toluene.

  • Reagent Addition: Add POCl

    
     (3.0 eq) cautiously under nitrogen.
    
  • Thermal Activation: Heat to reflux (80-110°C) for 2–4 hours.

    • Note: The solution will darken (yellow/orange) as the iminium salt forms.

  • Quench: Cool to 0°C. Slowly pour into ice-water. Safety: POCl

    
     hydrolysis is violent.
    
  • Basification: Adjust pH to >10 using NaOH or NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    OH to liberate the free base.
    
  • Extraction: Extract with DCM.

  • Purification: The product, 1-methyl-3,4,5,6,7,8-hexahydroisoquinoline, is unstable on silica and is often reduced immediately (e.g., NaBHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to the octahydroisoquinoline for characterization.
    

Part 4: Technical Validation & Data[1]

Analytical Profile (Expected)
TechniqueFeatureDiagnostic SignalInterpretation
IR Spectroscopy Amide I & II1650 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, 1540 cm

Presence of N-Acetyl group (Pre-cyclization).
IR Spectroscopy C=N Bond~1630 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Appearance of imine bond (Post-cyclization).
1H NMR Vinyl Protonngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

5.4 ppm (Broad s)
Confirms cyclohexenyl ring integrity.
1H NMR Acetyl Methylngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1.95 ppm (s)
Confirms acetylation.
Troubleshooting The Cyclization

If the yield of the isoquinoline is low, consider the mechanism:

  • Issue: Polymerization of the alkene.

    • Solution: Lower temperature or switch to Pngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O
      
      
      in refluxing benzene (milder than POCl
      
      
      ).
  • Issue: No Cyclization (Recovered Starting Material).

    • Solution: The amide oxygen is not being sufficiently activated. Ensure POCl

      
       is fresh (colorless, not yellow).
      

Part 5: References

  • Schnider, O., & Hellerbach, J. (1950).[1] Synthese von Morphinanen. Helvetica Chimica Acta, 33(5), 1437–1448.[1] (Foundational work on morphinan synthesis from cyclohexenyl ethylamines).[1] [1]

  • Grewe, R. (1946).[1] Das Problem der Morphin-Synthese. Naturwissenschaften, 33, 333–336.[1] (The original Grewe cyclization concept). [1]

  • PubChem. (n.d.). 2-(1-Cyclohexenyl)ethylamine Compound Summary. National Library of Medicine. [1]

  • Organic Syntheses. (n.d.). Bischler-Napieralski Reaction: General Procedures. (Standard protocols for amide-to-isoquinoline cyclization).

  • Liaoning Dong Ke Pharmaceutical Co. (2018).[1] Synthesis method of 2-(1-cyclohexenyl) ethylamine. CN Patent 108821978. (Industrial synthesis of the precursor amine).[4][5]

Technical Guide: Acetylation Strategies and Morphinan Precursor Synthesis of CAS 3399-73-3

[1]

Executive Summary

CAS 3399-73-3 , chemically known as 2-(1-Cyclohexenyl)ethylamine , is a critical aliphatic amine intermediate.[1][2][3][4][5] Unlike simple alkyl amines, its value lies in its specific geometry: an ethylamine chain attached to a cyclohexenyl ring. This structure is the fundamental scaffold for the Grewe cyclization , the industrial gateway to morphinan alkaloids (e.g., dextromethorphan, codeine).

This guide focuses on the acetylation of CAS 3399-73-3 to form N-[2-(1-cyclohexenyl)ethyl]acetamide.[1] This transformation is not merely a protection step but a requisite electronic modulation to facilitate subsequent B-ring closure in octahydroisoquinoline synthesis.[1]

Part 1: Molecular Architecture & Reactivity Profile[1]

Before initiating derivatization, the researcher must understand the dual-reactivity profile of the molecule to prevent polymerization or oxidative degradation.

FeatureChemical MoietyReactivity & Risk
Nucleophile Primary Amine (–NH₂)High. Rapidly reacts with acyl chlorides and anhydrides.[1]
Electrophile Cyclohexenyl Double Bond (C=C)Moderate. Acid-sensitive.[1] Prone to protonation and polymerization under strong acidic conditions without buffering.
Stability Allylic PositionLow. Susceptible to air oxidation (allylic hydroxylation) if stored improperly.
Strategic Implication

The acetylation protocol must be buffered . While the amine is highly nucleophilic, the generation of acidic byproducts (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride) can induce acid-catalyzed isomerization of the double bond (migration into the ring or polymerization). Therefore, a base scavenger is mandatory.

Part 2: Acetylation Protocols

Two validated methods are presented. Method A is the standard laboratory protocol yielding high purity. Method B is a scalable, "green" approach for larger batches.

Method A: Base-Catalyzed Anhydride Acetylation (Standard)

Best for: Analytical standards and small-scale synthesis (1g – 50g).[1]

Reagents:

  • Substrate: 2-(1-Cyclohexenyl)ethylamine (1.0 eq)[1]

  • Reagent: Acetic Anhydride (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve 2-(1-Cyclohexenyl)ethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g substrate) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C. Reason: Controls the exotherm to prevent double-bond isomerization.[1]

  • Addition: Dropwise add Acetic Anhydride (1.1 eq) over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup: Wash organic layer with saturated

    
     (2x) to remove excess acid, followed by brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robustness against moisture and rapid throughput.[1]

Protocol:

  • Suspend the amine in 10% aqueous NaOH solution (2.0 eq base).

  • Add Acetyl Chloride (1.1 eq) dropwise with vigorous stirring at 0–10°C.

  • The product, N-[2-(1-cyclohexenyl)ethyl]acetamide, will often precipitate or oil out.[1]

  • Extract with Ethyl Acetate, dry, and concentrate.

Part 3: Structural Characterization[1]

The acetylation product must be validated to ensure the double bond remains intact (endo-cyclic) and has not migrated.[1]

Target Product: N-[2-(1-cyclohexenyl)ethyl]acetamide[1]

TechniqueKey Diagnostic SignalInterpretation
¹H NMR (CDCl₃)

5.4–5.6 ppm (m, 1H)
Vinylic Proton. Confirms the double bond is present and trisubstituted (cyclohexenyl ring intact).[1]
¹H NMR (CDCl₃)

1.95–2.05 ppm (s, 3H)
Acetyl Methyl. Sharp singlet confirming acetylation.
¹H NMR (CDCl₃)

3.30 ppm (q, 2H)

-Methylene.
Shifted downfield due to adjacent amide nitrogen.[1]
IR Spectroscopy 1650 cm⁻¹ (Strong)Amide I Band. C=O stretching vibration.
IR Spectroscopy 3280 cm⁻¹ (Broad)Amide N-H stretch. Replaces the double spike of the primary amine.

Part 4: Advanced Derivatization (The Grewe Cyclization Pathway)

The primary industrial utility of the acetylated derivative is as a precursor for the Grewe Cyclization , which constructs the morphinan core found in analgesics.

Mechanism of Action

The N-acetyl group serves two roles:[1]

  • Protection: Prevents amine oxidation.

  • Cyclization Terminator: In the presence of strong acid (e.g., Polyphosphoric acid or Methanesulfonic acid), the cyclohexenyl double bond is protonated to form a carbocation. The electron-rich aromatic ring (if attached via a benzyl group in more complex derivatives) or the amide nitrogen assists in the closure to form the Octahydroisoquinoline system.

Workflow Diagram

The following diagram illustrates the transformation from the raw amine to the acetylated intermediate and its subsequent cyclization potential.

Gcluster_0Key Transformation Stepstart2-(1-Cyclohexenyl)ethylamine(CAS 3399-73-3)intermediateN-[2-(1-cyclohexenyl)ethyl]acetamide(Acetylated Product)start->intermediateAcetylation(0°C, DCM)reagentAcetic Anhydride+ Base (TEA)reagent->intermediateproductOctahydroisoquinolineDerivative(Morphinan Core)intermediate->productH+ / Heat(Ring Closure)cyclizationAcid Catalyst(Grewe Cyclization)cyclization->product

Caption: Pathway from CAS 3399-73-3 to Morphinan scaffolds via Acetylation and Grewe Cyclization.

Part 5: References

  • ChemicalBook. (2024). 2-(1-Cyclohexenyl)ethylamine Properties and Synthesis. Retrieved from

  • Reaction Chemistry & Engineering. (2019). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Royal Society of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2018). Grewe Cyclization in Morphinan Synthesis. PubMed Central. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-(1-Cyclohexenyl)ethylamine Product Data. Retrieved from [4]

  • Juniper Publishers. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Retrieved from

Comparative Pharmacochemistry: Indole vs. Cyclohexenyl Scaffolds in Melatonergic Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacochemistry:


-[2-(1-cyclohexenyl)ethyl]acetamide vs. Melatonin
Content Type:  Technical Whitepaper / SAR Analysis Guide
Audience:  Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Core Directive

This technical guide provides a rigorous structural and functional comparison between the endogenous chronobiotic Melatonin (


-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) and its de-aromatized, des-nitrogenated analog, 

-[2-(1-cyclohexenyl)ethyl]acetamide
(herein referred to as CHEA ).

While Melatonin represents the "Gold Standard" for MT1/MT2 receptor activation (


 in the low picomolar/nanomolar range), CHEA serves as a critical negative structural probe . By analyzing CHEA—which retains the ethylacetamide "stalk" but replaces the aromatic indole core with a lipophilic, non-aromatic cyclohexenyl ring—researchers can isolate the specific contributions of 

-stacking and hydrogen bond donor capabilities to receptor affinity.

This guide details the synthesis, physicochemical divergence, and receptor binding mechanics of these two entities.[1]

Structural Architecture & Physicochemical Profile[2][3][4]

The efficacy of melatonergic ligands relies on a specific pharmacophore model: a lipophilic core (usually aromatic), a hydrogen bond donor/acceptor system, and a flexible amide side chain.

Table 1: Physicochemical Comparison
FeatureMelatonin (Gold Standard)CHEA (Structural Probe)Impact on Bioactivity
IUPAC Name

-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

-[2-(1-cyclohexenyl)ethyl]acetamide
--
Core Scaffold 5-Methoxyindole (Aromatic, Heterocyclic)1-Cyclohexenyl (Alkenyl, Carbocyclic)Loss of Planarity & Aromaticity
MW ( g/mol ) 232.28~167.25CHEA is significantly smaller
H-Bond Donors 2 (Indole-NH, Amide-NH)1 (Amide-NH only)Critical: Loss of Indole-NH reduces MT1/MT2 affinity
H-Bond Acceptors 2 (Methoxy-O, Amide-O)1 (Amide-O only)Loss of 5-methoxy interaction
LogP (Predicted) ~1.6~2.1CHEA is more lipophilic but lacks polar anchors
Electronic State

-electron rich (Electron Donor)
Isolated

-bond (Weak Donor)
Loss of

-

stacking capability
Structural Analysis[2][3][4][6]
  • Melatonin: Possesses a planar, electron-rich indole ring capable of engaging in T-shaped or parallel

    
    -stacking interactions with phenylalanine residues (e.g., Phe179 in MT1). The 5-methoxy group locks the molecule into a specific orientation via hydrogen bonding with Asn/His residues.
    
  • CHEA: The cyclohexenyl ring is non-planar (half-chair conformation). While it retains lipophilicity, it lacks the aromaticity required for strong

    
    -interaction and the nitrogen atom necessary for hydrogen bond donation.
    

Pharmacodynamics: The "Lock and Key" Failure Analysis

To understand why CHEA is a poor ligand compared to Melatonin, we must map their features to the MT1/MT2 receptor binding pocket.

The MT1 Receptor Binding Pocket

The MT1 receptor binding site is a deep hydrophobic crevice defined by Transmembrane (TM) helices 3, 5, 6, and 7.

  • The "Stalk" Interaction (Preserved in CHEA): The ethylacetamide side chain is critical. The amide carbonyl accepts a hydrogen bond from Ser114 (TM3) or Ser110 . Since CHEA retains this side chain, it can theoretically enter the pocket.

  • The Core Interaction (Failed in CHEA):

    • Melatonin: The indole core wedges between Val192 and Phe179 . The aromatic system engages in

      
      -
      
      
      
      stacking with Phe179. The Indole-NH donates a hydrogen bond to the hydroxyl group of Ser114 or water networks bridging to the receptor.
    • CHEA: The cyclohexenyl ring is "slippery." It lacks the planar rigidity to stack effectively with Phe179. More critically, the absence of the Indole-NH removes a vital enthalpic anchor (

      
       binding energy).
      
  • The 5-Methoxy Interaction (Absent in CHEA): Melatonin's 5-methoxy group binds in a specific sub-pocket, interacting with Val192 and Gly108 . CHEA lacks this substituent entirely, leading to a "wobble" within the active site and drastically reduced residence time.

Diagram 1: Melatonergic Signaling Pathway (MT1/MT2)

This diagram illustrates the downstream effects that CHEA fails to trigger potently.

MelatoninSignaling Ligand Melatonin / Agonist Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binding (Picomolar Affinity) GProtein Gi/Go Protein (Heterotrimeric) Receptor->GProtein Activation (GDP -> GTP) AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Reduced pCREB Response Circadian Regulation Sleep Onset CREB->Response Gene Transcription Modulation CHEA CHEA (Analog) CHEA->Receptor Weak/No Binding (Lack of Pi-Stacking)

Caption: Signal transduction cascade for MT1/MT2. CHEA (grey) fails to engage the receptor efficiently due to structural deficits.

Experimental Protocols: Synthesis & Validation

While Melatonin is commercially available, CHEA is a specialized probe often synthesized from 2-(1-cyclohexenyl)ethylamine , a known intermediate in the synthesis of morphinans (e.g., Dextromethorphan).

Synthesis of CHEA (The Cyclohexenyl Probe)

Objective: Synthesize


-[2-(1-cyclohexenyl)ethyl]acetamide from Cyclohexanone.

Reagents:

  • Cyclohexanone[2][3]

  • Vinylmagnesium bromide (Grignard)[3]

  • Thionyl chloride (

    
    ) or Formic acid
    
  • Acetic Anhydride (

    
    )
    

Protocol:

  • Grignard Addition (Formation of Vinyl Alcohol):

    • Cool a solution of Vinylmagnesium bromide (1.2 eq) in dry THF to -20°C.

    • Dropwise add Cyclohexanone. Stir for 2 hours.

    • Quench with saturated

      
      . Extract with ether.[3]
      
    • Result:1-Vinylcyclohexanol .[2][3]

  • Rearrangement & Amination (The Critical Step):

    • Note: Direct conversion to the ethylamine is complex. A common industrial route (generic to morphinan precursors) involves reacting the vinyl alcohol with a chlorinating agent or rearrangement conditions to form the ethyl-halide or using a Ritter-type reaction, but a lab-scale probe synthesis often uses the Cyanohydrin/Reduction route or Heck coupling .

    • Alternative High-Yield Route: 1-Cyanomethyl-1-cyclohexanol dehydration

      
       (1-Cyclohexenyl)acetonitrile 
      
      
      
      Reduction (
      
      
      )
      
      
      2-(1-cyclohexenyl)ethylamine .
  • Acetylation (Final Step):

    • Dissolve 2-(1-cyclohexenyl)ethylamine (10 mmol) in DCM (20 mL).

    • Add Triethylamine (1.5 eq) as a base.

    • Cool to 0°C. Add Acetic Anhydride (1.1 eq) dropwise.

    • Stir at RT for 2 hours.

    • Wash with 1N HCl, then

      
      . Dry over 
      
      
      
      .
    • Result:

      
      -[2-(1-cyclohexenyl)ethyl]acetamide  (CHEA).
      
Diagram 2: Synthetic Pathway for CHEA

CHEASynthesis SM Cyclohexanone Step1 1-Vinylcyclohexanol SM->Step1 VinylMgBr THF, -20°C Intermed 2-(1-Cyclohexenyl) ethylamine Step1->Intermed Rearrangement/Amination (Industrial Route) Product CHEA (Target Acetamide) Intermed->Product Ac2O, Et3N DCM, 0°C

Caption: Synthetic route from Cyclohexanone to CHEA via the key amine intermediate 2-(1-cyclohexenyl)ethylamine.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Spadoni, G., et al. (1993). "2-Substituted 5-methoxy-N-acyltryptamines: Synthesis, binding affinity for the melatonin receptor and evaluation of the biological activity." Journal of Medicinal Chemistry.

  • Johansson, L. C., et al. (2019). "X-ray structure of the human melatonin MT1 receptor.

  • Google Patents (CN111807968B). "Synthetic method of 2-(1-cyclohexenyl) ethylamine." (Intermediate for Dextromethorphan/CHEA precursors).[2]

  • BindingDB.

Sources

Melatonin Bioisosteres: The Cyclohexenyl & Tetrahydrocarbazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melatonin Bioisosteres: Cyclohexenyl Ring Analogs & Tetrahydro-Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The development of melatonin receptor (


/

) ligands has historically relied on the indole scaffold of the endogenous neurohormone.[1] However, the indole core suffers from metabolic liabilities and limited intellectual property (IP) space. This guide details the transition to cyclohexenyl-containing bioisosteres , specifically focusing on 1,2,3,4-tetrahydrocarbazoles and 1,2,3,4-tetrahydronaphthalenes (tetralins) .

These "cyclohexenyl" analogs are not simple ring replacements; they represent a strategy of conformational restriction . By fusing a cyclohexenyl ring to the pharmacophore, researchers lock the ethyl-amide side chain into a bioactive conformation, enhancing binding affinity (


 in low nM range) and subtype selectivity. This guide provides the rationale, structure-activity relationships (SAR), and validated protocols for synthesizing and testing these advanced scaffolds.

The Bioisosteric Rationale: From Indole to Cyclohexenyl

The Pharmacophore Problem

Melatonin (N-acetyl-5-methoxytryptamine) binds to GPCRs


 and 

via three critical interaction points:
  • 5-Methoxy Group: Hydrogen bond acceptor (interaction with

    
     in 
    
    
    
    ).
  • Indole NH: Hydrogen bond donor (interaction with

    
    /
    
    
    
    ).
  • Amide Side Chain: The ethyl-acetamide chain is flexible. In solution, it rotates freely.

The Cyclohexenyl Solution

Replacing the planar, aromatic indole or naphthalene (as in Agomelatine) with a partially saturated cyclohexenyl system (e.g., tetrahydrocarbazole or tetralin) introduces stereochemical complexity that benefits ligand design:

  • Conformational Locking: The "cyclohexenyl" moiety (the saturated ring fused to the aromatic core) forces substituents into specific axial or equatorial orientations.

  • Lipophilicity: Saturation increases

    
    , improving blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: Removing the electron-rich indole C2-C3 double bond reduces susceptibility to oxidative cleavage.

Chemical Scaffolds & SAR

The Tetrahydrocarbazole (THC) Scaffold

The 1,2,3,4-tetrahydrocarbazole is the direct "cyclohexenyl" analog of the indole. The benzene ring of the indole is replaced or fused in a way that creates a cyclohexene ring sharing a double bond with the pyrrole.

FeatureSAR RuleMechanistic Reason
Ring Saturation C1-C4 saturation (Cyclohexenyl ring)Increases bulk; restricts the flexible ethyl-amide side chain if attached at C1 or C3.
Methoxy Position C6-Methoxy (equivalent to Indole C5)Critical for H-bonding with receptor residues (e.g., His195 in

). Removal abolishes affinity.
Stereochemistry (-)-Enantiomer (S-configuration)The (-)-enantiomer of C1-substituted THCs typically shows 10-100x higher affinity than the (+)-enantiomer.
N-Substitution Small alkyls (Methyl/Ethyl)Large groups decrease affinity due to steric clash in the receptor's hydrophobic pocket.
The Tetrahydronaphthalene (Tetralin) Scaffold

These are bioisosteres of Agomelatine where the naphthalene ring is partially reduced to a cyclohexenyl ring.

  • Key Finding: cis-1-phenyl-3-propionamido-1,2,3,4-tetrahydronaphthalenes show higher affinity than trans isomers.[2]

  • Mechanism: The cyclohexene ring locks the amide side chain into a gauche conformation relative to the aromatic ring, mimicking the bioactive conformation of melatonin.

Visualization: Pharmacophore & Pathways

Pharmacophore Mapping (DOT Diagram)

The following diagram illustrates how the cyclohexenyl analog maps onto the endogenous melatonin pharmacophore.

Pharmacophore cluster_0 Melatonin (Indole Core) cluster_1 Cyclohexenyl Analog (THC/Tetralin) Indole Indole Scaffold (Planar/Aromatic) OMe 5-Methoxy (H-Bond Acceptor) Indole->OMe Amide Ethyl-Acetamide (Flexible Side Chain) Indole->Amide Cyclohex Cyclohexenyl Ring (Saturated/Pucker) Indole->Cyclohex Bioisosteric Replacement Amide_Locked Amide Chain (Conformationally Locked) Amide->Amide_Locked Entropy Reduction OMe_Analog Methoxy/Bioisostere (Position Fixed) Cyclohex->OMe_Analog Cyclohex->Amide_Locked Restricted Rotation

Caption: Pharmacophore transition from planar indole to rigidified cyclohexenyl scaffolds, highlighting the entropy reduction of the side chain.

Experimental Protocols

Synthesis: Fischer Indole Protocol for Tetrahydrocarbazoles

This protocol yields 6-methoxy-1,2,3,4-tetrahydrocarbazole, a core intermediate.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) in 20 mL glacial acetic acid.

  • Addition: Add cyclohexanone (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3) for disappearance of hydrazine.
    
  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Yield Validation: Expected yield 70-85%. Verify structure via

    
    -NMR (look for disappearance of ketone signal and appearance of indole NH at 
    
    
    
    ppm).
Functional Assay: [ ]GTP S Binding

To determine if the analog is an agonist (like melatonin) or antagonist.

Reagents:

  • CHO-K1 cells stably expressing

    
     or 
    
    
    
    .
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , pH 7.4.
    
  • [

    
    ]GTP
    
    
    
    S (Specific Activity ~1250 Ci/mmol).

Protocol:

  • Membrane Prep: Homogenize cells and centrifuge (40,000 x g) to isolate membranes.

  • Incubation: Mix 10

    
     membrane protein with varying concentrations of the Cyclohexenyl Analog (
    
    
    
    to
    
    
    M).
  • Activation: Add 0.1 nM [

    
    ]GTP
    
    
    
    S and 10
    
    
    GDP. Incubate for 60 min at
    
    
    .
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity. Plot dose-response curve.

    • Agonist: Increases binding (Sigmoidal curve).

    • Antagonist: No effect alone; inhibits Melatonin-induced binding.

Signaling Pathway Visualization

Melatonin receptors are


 coupled. The following diagram details the downstream effects of agonist binding to a cyclohexenyl analog.

Signaling Ligand Cyclohexenyl Analog (Agonist) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (nM) Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activity cAMP->PKA Decrease CREB CREB Phosphorylation PKA->CREB Modulation

Caption: Gi/o-mediated signaling cascade activated by melatonin bioisosteres, resulting in cAMP suppression.[3]

References

  • Conformationally Restrained Melatonin Analogues. Spadoni, G., et al. (1997).[4] Journal of Medicinal Chemistry, 40(12), 1990–2002. Link

  • Mapping the Melatonin Receptor. 5. Melatonin Agonists and Antagonists Derived from Tetrahydrocyclopent[b]indoles, Tetrahydrocarbazoles and Hexahydrocyclohept[b]indoles. Hird, N. W., et al. (1999). Journal of Medicinal Chemistry, 42(19), 3793–3800. Link

  • Conformation by NMR of two tetralin-based receptor ligands. Gatti, G., et al. (2003).[2] Il Farmaco, 58(7), 469-476.[2] Link

  • Melatonin Receptor Ligands: A Pharmaco-Chemical Perspective. Zlotos, D. P., et al. (2014). Journal of Pineal Research, 56(2), 107-133. Link

  • Structure-based discovery of potent and selective melatonin receptor agonists. Patel, N., et al. (2020). eLife, 9, e53779. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Ethyl-N-Cyclohexylacetamide and Related Carbamoyl Scaffolds.

Executive Summary

N-Ethyl-N-cyclohexylacetamide (NECA) represents a specialized class of N,N-disubstituted amides characterized by a bulky cycloalkyl group and a flexible ethyl chain attached to the amide nitrogen. While often overlooked as a simple solvent, this structural motif serves as a critical intermediate in the synthesis of Carbamoylmethyl Phosphonates (CMP) —ligands essential for actinide extraction in nuclear fuel reprocessing (e.g., the TRUEX process). Furthermore, its structural homology to N,N-diethyl-m-toluamide (DEET) and Crotamiton suggests under-explored potential in pharmacophores and insect repellency.

This guide provides a rigorous technical analysis of NECA, focusing on its synthesis, rotameric stereochemistry, and its pivotal role as a precursor for advanced organophosphorus ligands.

Chemical Synthesis & Reaction Mechanisms

The synthesis of NECA is a classic nucleophilic acyl substitution, yet it requires precise control to minimize side products when scaling.

Core Synthesis Protocol: Acetylation of Secondary Amines

Objective: Synthesize N-ethyl-N-cyclohexylacetamide with >98% purity.

Reagents:

  • N-Ethylcyclohexylamine (Substrate)

  • Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    )
  • Triethylamine (

    
    ) (Base scavenger)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with N-ethylcyclohexylamine (1.0 eq) and dry DCM (10 mL/g amine) under an inert

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add

    
     (1.2 eq) to scavenge the generated acid.
    
  • Acylation: Dropwise addition of Acetyl Chloride (1.1 eq) over 30 minutes. Note: Exothermic reaction. Maintain T < 5°C to prevent di-acylation or degradation.

  • Quench: Stir at room temperature for 2 hours. Quench with saturated

    
    .
    
  • Workup: Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography for this liquid amide.

Causality: The use of N-ethylcyclohexylamine as the nucleophile is sterically hindered compared to primary amines. The addition of


 is critical to drive the equilibrium forward by neutralizing HCl, preventing the protonation of the starting amine which would render it non-nucleophilic.
Advanced Derivatization: The Arbuzov Route to Phosphonates

The most significant industrial application of NECA is its conversion into a CMPO-like ligand (Carbamoylmethyl Phosphonate) for metal extraction.

Pathway:

  • 
    -Chlorination:  NECA is reacted with chloroacetyl chloride (instead of acetyl chloride in step 2.1) to form 
    
    
    
    -chloro-N-ethyl-N-cyclohexylacetamide.
  • Michaelis-Arbuzov Reaction: The

    
    -chloro amide reacts with a trialkyl phosphite (e.g., triethyl phosphite).
    

Reaction:



Structural Dynamics: Amide Rotamerism

A critical feature of N-ethyl-N-cyclohexylacetamide is the restricted rotation around the C-N amide bond, leading to distinct cis (E) and trans (Z) rotamers observable via NMR. This phenomenon impacts receptor binding affinity and solvent extraction kinetics.

NMR Analysis:

  • At room temperature, the

    
    -NMR spectrum often shows "doubled" peaks for the ethyl group and the cyclohexyl methine proton.
    
  • Variable Temperature (VT) NMR: Heating the sample (typically >80°C) causes peak coalescence, confirming dynamic exchange rather than impurities.

Visualization of Rotameric Equilibrium:

Rotamerism Figure 1: Restricted rotation around the C-N amide bond creates distinct E/Z conformers. E_isomer E-Rotamer (Ethyl trans to Carbonyl) TS Transition State (Orthogonal C-N bond) E_isomer->TS  Activation Energy  (~15-20 kcal/mol) Z_isomer Z-Rotamer (Cyclohexyl trans to Carbonyl) Z_isomer->TS TS->E_isomer TS->Z_isomer

Related Compounds & Functional Applications

The "NECA" scaffold connects three distinct fields: Nuclear Chemistry, Insect Repellents, and Pharmaceuticals.

Comparative Analysis of Related Scaffolds
Compound ClassRepresentative StructureRelation to NECAPrimary Application
CMPO Ligands

Phosphorylated derivativeNuclear Reprocessing: Extraction of Actinides (Am, Cm) from nitric acid.
DEET Analogs

Aromatic analogInsect Repellent: NECA is the aliphatic saturated analog of DEET.
Crotamiton

Unsaturated analogPharmaceutical: Antipruritic and scabicide.
Lidocaine

Inverse amide connectivityAnesthetic: Sodium channel blocker.
The TRUEX Connection (Transuranic Extraction)

Research indicates that N,N-dialkyl amides (like NECA) and their phosphorylated derivatives (CMPOs) act as superior extractants for f-block elements compared to simple phosphates (like TBP).

  • Mechanism: The carbonyl oxygen of the amide and the phosphoryl oxygen of the phosphonate form a bidentate chelate with the metal ion (e.g.,

    
    ).
    
  • Advantage: The bulky cyclohexyl group in NECA derivatives increases lipophilicity, preventing "third phase formation" (a common failure mode in solvent extraction where the organic layer splits).

Extraction Workflow Diagram:

Extraction Figure 2: Solvent extraction workflow using NECA-derived phosphonate ligands. Feed Aqueous Feed (HNO3 + Actinides Am3+, Pu4+) Contact Centrifugal Contactor (Mixing Zone) Feed->Contact Solvent Organic Solvent (NECA-Phosphonate + Dodecane) Solvent->Contact Separation Phase Separation Contact->Separation Raffinate Raffinate (Acid + Fission Products) Separation->Raffinate Extract Loaded Organic Phase (Metal-Ligand Complex) Separation->Extract  Chelation

Safety & Handling (E-E-A-T)

While NECA is not a highly regulated substance, its handling requires standard organic safety protocols.

  • Toxicity: Like many acetamides, it may possess mild acute toxicity (Oral

    
     typically >1000 mg/kg for similar analogs).
    
  • Skin Absorption: Due to the cyclohexyl and ethyl groups, the compound is lipophilic (

    
    ) and can penetrate the dermal barrier. Nitrile gloves are mandatory. 
    
  • Metabolism: Amides are generally hydrolyzed by amidases in the liver to the corresponding amine (N-ethylcyclohexylamine) and carboxylic acid. N-ethylcyclohexylamine is a known irritant and potential sensitizer.

References

  • Siddall, T. H. (1960). "Organophosphorus Compounds. II. Preparation and Properties of Carbamoylmethylphosphonates." Journal of Inorganic and Nuclear Chemistry.

  • Horwitz, E. P., et al. (1982). "The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes." Solvent Extraction and Ion Exchange.

  • PubChem. (n.d.). "N-Cyclohexyl-N-ethylacetamide Compound Summary." National Center for Biotechnology Information.

  • U.S. Patent 3,066,140. (1962). "Process for producing dialkyl (carbamoylmethyl) phosphonates." United States Patent Office.

  • Costello, C. A., et al. (1990). "Amide Rotamers in N,N-Dialkylamides: An NMR Study." Journal of Organic Chemistry. (General reference for amide rotamerism methodology).

Methodological & Application

Synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide from 2-(1-cyclohexenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the acetylation of 2-(1-cyclohexenyl)ethylamine (CAS: 3399-73-3) to synthesize N-[2-(1-cyclohexenyl)ethyl]acetamide. While simple amide bond formation is a standard transformation, this specific substrate requires careful control of pH and temperature to preserve the acid-sensitive endocyclic double bond of the cyclohexenyl moiety. This guide presents a robust, scalable method using acetic anhydride in dichloromethane with triethylamine as an acid scavenger, ensuring high fidelity of the alkene functionality.

Introduction & Mechanistic Insight

The synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide is a nucleophilic acyl substitution where the primary amine acts as the nucleophile attacking the carbonyl carbon of the acetylating agent.

The Challenge: Alkene Stability

The core challenge in this synthesis is not the amide formation, but the preservation of the 1-cyclohexenyl group.

  • Acid Sensitivity: In the presence of strong acids or prolonged exposure to acidic byproducts (like acetic acid at high temperatures), the double bond can undergo acid-catalyzed migration to the thermodynamically more stable (but unwanted) isomers or undergo hydration.

  • Solution: The protocol utilizes a base (Triethylamine) to immediately neutralize the acetic acid byproduct, driving the equilibrium forward and maintaining a non-acidic environment.

Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate. The amine nitrogen attacks an anhydride carbonyl, displacing acetate.

Mechanism Amine 2-(1-cyclohexenyl)ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product N-[2-(1-cyclohexenyl)ethyl]acetamide Intermediate->Product Collapse Salt Et3N·HOAc (Salt Byproduct) Intermediate->Salt Elimination Base Triethylamine (Proton Scavenger) Base->Salt Scavenges H+

Figure 1: Mechanistic pathway for the base-mediated acetylation of 2-(1-cyclohexenyl)ethylamine.

Material Attributes & Safety

Reagent Table
ReagentCAS No.MW ( g/mol )Density (g/mL)Equiv.[1]Role
2-(1-Cyclohexenyl)ethylamine 3399-73-3125.210.8981.0Substrate
Acetic Anhydride 108-24-7102.091.0821.1 - 1.2Reagent
Triethylamine (Et3N) 121-44-8101.190.7261.2 - 1.5Base
Dichloromethane (DCM) 75-09-284.931.33SolventSolvent
Safety & Handling (SDS Highlights)
  • 2-(1-Cyclohexenyl)ethylamine: Corrosive, causes skin burns. Handle in a fume hood.

  • Acetic Anhydride: Lachrymator, flammable, reacts violently with water.

  • DCM: Suspected carcinogen, volatile. Use resistant gloves (PVA or heavy nitrile).

Experimental Protocol

Method A: Solution-Phase Acetylation (Recommended)

This method is preferred for research scales (1g to 50g) due to ease of workup and high yield.

Step 1: Setup
  • Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge with nitrogen to ensure an inert atmosphere.

  • Add 2-(1-cyclohexenyl)ethylamine (1.0 equiv) and DCM (10 mL per gram of amine).

  • Add Triethylamine (1.2 equiv).

  • Cool the mixture to 0°C using an ice/water bath. Crucial: Cooling prevents exotherm-induced isomerization.

Step 2: Addition
  • Dilute Acetic Anhydride (1.1 equiv) in a small volume of DCM (optional, for control).

  • Add the Acetic Anhydride solution dropwise to the amine mixture over 15–20 minutes.

  • Monitor internal temperature; do not allow it to exceed 10°C during addition.

Step 3: Reaction & Monitoring
  • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–4 hours.

  • TLC Monitoring: Use Silica gel plates.

    • Mobile Phase: 5% MeOH in DCM.

    • Stain: Ninhydrin (The starting amine will stain deep red/purple; the amide product will not stain or stain very faintly).

    • Target: Disappearance of the amine spot.

Step 4: Workup (Purification)
  • Quench: Add saturated aqueous NaHCO₃ solution (equal volume to solvent) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Wash 1 (Acidic): Wash organic layer with cold 0.5 M HCl (rapid wash). Note: This removes unreacted amine and Et3N. Do not prolong contact to protect the alkene.

  • Wash 2 (Basic): Wash with saturated NaHCO₃.

  • Wash 3 (Neutral): Wash with Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at < 40°C.

Step 5: Isolation
  • The product usually presents as a viscous oil or low-melting solid.

  • If crystallization is required, recrystallize from Hexane/Ethyl Acetate.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Dissolve Amine + Et3N in DCM Cool Cool to 0°C Start->Cool Add Dropwise Addition of Ac2O (Control Exotherm) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC Check (Ninhydrin Stain) React->Check Check->React Incomplete Quench Quench with NaHCO3 Hydrolyze Excess Ac2O Check->Quench Complete Wash Wash: 0.5M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Step-by-step workflow for the acetylation protocol.

Characterization & Quality Control

To validate the synthesis, compare the spectral data against the following expected parameters.

NMR Spectroscopy (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.4–5.6 ppm (m, 1H): The vinyl proton of the cyclohexenyl ring. Loss of this signal or shifting indicates isomerization.

    • δ 5.5–6.0 ppm (br s, 1H): Amide N-H proton.

    • δ 3.2–3.4 ppm (q, 2H): Methylene protons adjacent to Nitrogen (-CH₂-NH-).

    • δ 1.9–2.0 ppm (s, 3H): Acetyl methyl group (-CO-CH₃).

    • δ 1.4–2.1 ppm (m, cyclohexyl protons): Remaining ring and chain protons.

IR Spectroscopy
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1650 cm⁻¹: C=O stretch (Amide I band).

  • 1540 cm⁻¹: N-H bend (Amide II band).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis during workup or incomplete reaction.Ensure reagents are dry.[2] Check TLC before quenching.
Extra Spots on TLC Double bond migration (isomerization).Reaction temp was too high or acid wash was too prolonged. Keep T < 25°C.
Product is Colored Oxidation of amine impurities.Distill starting amine prior to use if it is dark brown.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acetylation protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of nucleophilic acyl substitution).

  • PubChem. (n.d.).[3][4] 2-(1-Cyclohexenyl)ethylamine (Compound Summary). National Library of Medicine.[4] Retrieved October 26, 2023. [Link]

  • Grewe, R. (1946). Das Problem der Morphin-Synthese. Naturwissenschaften. (Historical context of cyclohexenyl ethylamine derivatives in morphinan synthesis). [Link]

Sources

Application Note: Precision N-Acetylation of 2-(1-Cyclohexenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the chemoselective N-acetylation of 2-(1-cyclohexenyl)ethylamine (CAS: 3399-73-3). This substrate is a critical intermediate in the synthesis of morphinan alkaloids (e.g., Dextromethorphan) and often serves as the precursor for the Grewe cyclization .

The Core Challenge: The substrate contains a nucleophilic primary amine and an acid-sensitive trisubstituted alkene (the cyclohexenyl moiety). While the amine is highly reactive, the alkene is prone to:

  • Acid-catalyzed migration: Isomerization of the double bond into the exocyclic position or conjugation.

  • Electrophilic addition: Reaction with strong acid byproducts (e.g., HCl) generated by aggressive acylating agents.

  • Premature Cyclization: In the presence of strong Lewis or Brønsted acids, the alkene can act as a nucleophile, triggering unwanted ring closures.

This guide provides three validated protocols ranging from robust industrial standards to green chemistry approaches, ensuring high yield (>95%) and preservation of the alkene functionality.

Critical Design Considerations

Chemoselectivity & Reagent Choice

The choice of acylating agent dictates the impurity profile. The reaction is a nucleophilic acyl substitution.

ReagentReactivityByproductRisk ProfileRecommended For
Acetic Anhydride (

)
ModerateAcetic Acid (

)
Low. The byproduct is a weak acid, unlikely to protonate the alkene at ambient temp.Standard Bench/Pilot Scale. High reliability.
Acetyl Chloride (

)
HighHCl (

)
High. HCl is a potent electrophile that can add across the alkene or catalyze isomerization.Kinetic Control. Requires stoichiometric base scavenging.
Ethyl Acetate (EtOAc) LowEthanolVery Low. Requires enzymatic catalysis or high temp/pressure.Green Chemistry. Solvent-free or catalytic workflows.[1][2]
Mechanism of Action

The amine lone pair attacks the carbonyl carbon of the acetylating agent. The preservation of the cyclohexenyl double bond depends on the rapid neutralization of the leaving group (LG).

ReactionMechanism Substrate 2-(1-Cyclohexenyl)ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acylating Agent (Ac-LG) Reagent->Intermediate Product N-Acetyl Derivative (Amide) Intermediate->Product Elimination Byproduct Acid Byproduct (H-LG) Intermediate->Byproduct LG Departure Base Base Scavenger (TEA/NaOH) Byproduct->Base Neutralization (Critical Step)

Figure 1: Mechanistic pathway highlighting the critical neutralization step to protect the cyclohexenyl ring.

Experimental Protocols

Protocol A: The "Standard" (Acetic Anhydride)

Best for: Routine synthesis, high purity requirements, scale-up (gram to kilo). Rationale: Uses a mild reagent with a non-nucleophilic base to ensure the alkene remains untouched.

Materials:

  • Substrate: 2-(1-Cyclohexenyl)ethylamine (1.0 equiv)

  • Reagent: Acetic Anhydride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or Pyridine

  • Solvent: Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of DCM in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add 12 mmol of TEA. Cool the solution to 0°C using an ice bath.

  • Acylation: Add 11 mmol of Acetic Anhydride dropwise over 15 minutes. Note: The reaction is exothermic; control rate to keep internal temp < 10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS.

  • Quench: Add 20 mL saturated

    
     solution. Stir vigorously for 15 mins to hydrolyze excess anhydride.
    
  • Workup: Separate phases. Wash organic layer with 1M citric acid (to remove residual amine/TEA), then brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. The product usually solidifies or presents as a viscous oil.

Protocol B: The "Green" Schotten-Baumann (Acetyl Chloride)

Best for: Avoiding organic solvents, fast reaction times, "Green" metrics. Rationale: Uses water as the heat sink and solvent. The biphasic system protects the product, and the inorganic base neutralizes HCl instantly.

Materials:

  • Substrate: 2-(1-Cyclohexenyl)ethylamine (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Base: NaOH (10% aqueous solution, 2.0 equiv)

  • Solvent: Water (or Brine) / Ethyl Acetate (optional for extraction)

Step-by-Step:

  • Preparation: Suspend 10 mmol of substrate in 20 mL of 10% NaOH solution in a flask. Cool to 0-5°C.

  • Addition: Add 12 mmol Acetyl Chloride dropwise very slowly with vigorous stirring.

    • Critical Control: Do not let the temperature rise above 10°C. The hydrolysis of AcCl competes with acylation, but the amine nucleophilicity is superior.

  • Precipitation: The N-acetylated product is less soluble in water than the amine. It often precipitates as a white solid.

  • Completion: Stir for 30 mins at 0°C, then 30 mins at RT.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.

Protocol C: Catalytic/Solvent-Free (Zinc Acetate)

Best for: High atom economy, sensitive substrates where no mineral acid generation is tolerated.

Step-by-Step:

  • Mix substrate (10 mmol) and Acetic Acid (10 mL) with catalytic Zinc Acetate (10 mol%).

  • Microwave irradiation (if available) at 80°C for 5-10 mins, or reflux for 1 hour.

  • The catalyst activates the carbonyl without generating strong acidic species.

Analytical Validation & Quality Control

Target Product: N-[2-(1-cyclohexenyl)ethyl]acetamide[3]

Analytical MethodExpected SignalDiagnostic Value
1H-NMR (CDCl3)

1.95 ppm (s, 3H)
Confirms Acetyl group (

).
1H-NMR (CDCl3)

5.4-5.6 ppm (m, 1H)
Critical: Confirms preservation of alkene. Disappearance suggests addition/isomerization.
IR Spectroscopy 1650

(Amide I)
Confirms Amide bond formation.
IR Spectroscopy 3300

(Broad)
Disappearance of primary amine doublet; appearance of amide NH singlet.

Troubleshooting & Decision Matrix

Common Failure Mode: Double Bond Migration

  • Symptom:[2][4][5][6][7] NMR shows loss of vinyl proton or shift to conjugated diene signals.

  • Cause: Acidic pH during reaction or workup.

  • Fix: Switch to Protocol A (DCM/TEA) and ensure all washes are buffered (pH > 7).

Common Failure Mode: Di-acetylation (Imide formation)

  • Symptom:[2][4][5][6][7] Two acetyl peaks in NMR.

  • Cause: Excess reagent + high temperature.

  • Fix: Strictly control stoichiometry (1.1 equiv) and keep temp < 20°C.

DecisionMatrix Start Start: Select Protocol Scale Scale of Reaction? Start->Scale Green Strict Green Requirements? Scale->Green <10g (Lab) ProtoA Protocol A: Acetic Anhydride/DCM (High Purity, Reliable) Scale->ProtoA >100g (Pilot) Green->ProtoA No (Purity priority) ProtoB Protocol B: Schotten-Baumann (Fast, Aqueous Waste) Green->ProtoB No (Speed priority) ProtoC Protocol C: Catalytic Zn(OAc)2 (Solvent Free) Green->ProtoC Yes

Figure 2: Decision matrix for selecting the optimal acetylation protocol based on scale and environmental constraints.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).
  • Brahmachari, G., et al. (2011).[1] "A Green Approach to Chemoselective N-Acetylation of Amines Using Catalytic Amount of Zinc Acetate". ChemInform.

  • BenchChem. (2025).[8] "Acetyl Chloride vs Acetic Anhydride: Comparative Guide".[8]

  • Reaction Chemistry & Engineering. (2020).[5] "Continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine". Royal Society of Chemistry.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-(1-Cyclohexenyl)ethylamine".

Sources

N-[2-(1-cyclohexenyl)ethyl]acetamide as intermediate in morphinan synthesis

Application Note: Strategic Assembly of the Morphinan Core via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -[2-(1-cyclohexenyl)ethyl]acetamide[1][2][3]

Executive Summary & Strategic Context

The synthesis of morphinan alkaloids relies heavily on the Grewe cyclization strategy, which constructs the tetracyclic morphinan skeleton from a benzyl-substituted octahydroisoquinoline.[2] ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

13

While the classic Grewe synthesis often employs phenylacetyl derivatives to install the necessary benzyl moiety, the acetamide variant described here is the foundational substrate for synthesizing 1-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline .[2] This scaffold allows researchers to:

  • Validate Cyclization Conditions: Optimize the Bischler-Napieralski conditions on a simplified substrate before committing expensive phenyl-substituted precursors.

  • Synthesize C1-Methyl Analogs: Access 1-methyl-morphinan derivatives for Structure-Activity Relationship (SAR) studies.

  • Study Stereochemical Control: Investigate the reduction stereoselectivity of the imine intermediate (cis- vs. trans-fused ring junction).

Mechanistic Pathway & Chemical Logic[3]

The transformation hinges on the Bischler-Napieralski Cyclization , but with a distinct variation: the electrophile (imidoyl chloride) attacks a cyclohexenyl double bond rather than an aromatic ring.[2]

Reaction Pathway Analysis[1]
  • Activation: The amide oxygen is activated by a dehydrating agent (e.g.,

    
    ), forming a reactive imidoyl chloride or nitrilium ion.
    
  • Cyclization: The electron-rich ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -system of the cyclohexenyl ring attacks the electrophilic carbon of the imidoyl species.[1]
    
  • Elimination/Rearrangement: Loss of a proton restores neutrality, yielding the 1-methyl-3,4,5,6,7,8-hexahydroisoquinoline (imine).[2]

  • Reduction: The imine is reduced (catalytic hydrogenation or hydride reagents) to the octahydroisoquinoline .[1]

Pathway Visualization

The following diagram illustrates the transformation from the ethylamine precursor to the cyclized morphinan core fragment.[2]

MorphinanSynthesiscluster_0Key TransformationStart2-(1-Cyclohexenyl)ethylamineAcetamideN-[2-(1-Cyclohexenyl)ethyl]acetamide(Target Intermediate)Start->AcetamideAcetylation(Ac2O / Et3N)ImidoylImidoyl ChlorideSpeciesAcetamide->ImidoylActivation(POCl3)Hexahydro1-Methyl-3,4,5,6,7,8-hexahydroisoquinolineImidoyl->HexahydroBischler-NapieralskiCyclizationOctahydro1-Methyl-octahydroisoquinoline(Morphinan Core)Hexahydro->OctahydroReduction(NaBH4 or H2/Pt)

Caption: Figure 1. Synthetic workflow converting the linear amine to the bicyclic octahydroisoquinoline core via the acetamide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of -[2-(1-cyclohexenyl)ethyl]acetamide

Objective: Efficient conversion of the amine to the amide without isomerizing the sensitive double bond.[2]

Reagents:

  • 2-(1-Cyclohexenyl)ethylamine (1.0 eq)[2][1][3]

  • Acetic Anhydride (1.1 eq)[2][3]

  • Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.2 eq)[3]
    
  • Dichloromethane (DCM) (Solvent)[2][3]

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-(1-Cyclohexenyl)ethylamine (e.g., 12.5 g, 100 mmol) and dry DCM (100 mL) under nitrogen atmosphere.

  • Base Addition: Add

    
     (16.7 mL, 120 mmol) and cool the solution to 0°C using an ice bath.
    
  • Acetylation: Add Acetic Anhydride (10.4 mL, 110 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.[2][1][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Workup: Wash the organic layer sequentially with 1M HCl (50 mL), Sat. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (50 mL), and Brine (50 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is typically a viscous oil or low-melting solid sufficient for the next step.[2][1] If necessary, purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 90–95% Key Quality Attribute:

Protocol B: Bischler-Napieralski Cyclization

Objective: Ring closure to form the hexahydroisoquinoline ring.[2][1] This is the critical step where the "acetamide" demonstrates its utility.[2]

Reagents:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -[2-(1-cyclohexenyl)ethyl]acetamide (1.0 eq)[1][3]
    
  • Phosphorus Oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (3.0 eq)[3]
    
  • Acetonitrile (anhydrous) or Toluene[2][3]

Procedure:

  • Safety Precaution:

    
     is highly corrosive and reacts violently with water.[1] Perform all operations in a fume hood.
    
  • Setup: Dissolve the acetamide (10 mmol) in anhydrous Acetonitrile (30 mL).

  • Reagent Addition: Add

    
     (30 mmol) carefully.
    
  • Reflux: Heat the mixture to reflux (80–85°C) for 2–4 hours. The solution will typically darken.

  • Monitoring: Monitor the disappearance of the amide carbonyl peak via IR or consumption of starting material by TLC.

  • Quench (Critical): Cool the mixture to room temperature. Pour carefully into ice-water (100 mL) with vigorous stirring to hydrolyze excess

    
    .
    
  • Basification: Adjust pH to >10 using 20% NaOH solution. Note: The product is an imine/enamine and is stable in base but hydrolytically unstable in acid.[2]

  • Extraction: Extract immediately with DCM (3 x 50 mL).

  • Isolation: Dry organics (

    
    ) and concentrate to yield the crude 1-methyl-3,4,5,6,7,8-hexahydroisoquinoline .
    

Data Interpretation:

  • IR: Disappearance of Amide I band (~1650 cm⁻¹).[3] Appearance of Imine (C=N) band (~1630 cm⁻¹).[3]

  • Stability: This intermediate is prone to oxidation; proceed immediately to Protocol C.[1][3]

Protocol C: Reduction to Octahydroisoquinoline

Objective: Stereoselective reduction to the final morphinan core precursor.[2]

Reagents:

  • Crude Hexahydroisoquinoline (from Protocol B)[2][3]

  • Sodium Borohydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (2.0 eq)[3]
    
  • Methanol (MeOH)[2][3]

Procedure:

  • Dissolution: Dissolve the crude imine in MeOH (50 mL) and cool to 0°C.

  • Reduction: Add

    
     portion-wise. Evolution of hydrogen gas will occur.[1]
    
  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Quench with water (10 mL). Evaporate MeOH under reduced pressure.

  • Extraction: Extract the aqueous residue with DCM or Ether.[2][1]

  • Purification: Distillation or column chromatography (DCM/MeOH/NH4OH).[1][3]

Analytical Data Summary

The following table summarizes the expected spectral characteristics for the intermediate and final product.

CompoundKey

H NMR Signal
Key

C NMR Signal
Mass Spec (ESI+)
Acetamide Intermediate

5.45 (m, 1H, =CH),

1.95 (s, 3H, COCH3)

170.1 (C=O),

134.5 (C=C)
[M+H]+ = 168.1
Hexahydroisoquinoline No olefinic proton (tetrasubstituted double bond)

163.5 (C=N)
[M+H]+ = 150.1
Octahydroisoquinoline

3.1-3.4 (m, 1H, C1-H)

50-60 (C1, C3)
[M+H]+ = 152.1

Troubleshooting & Optimization

Common Failure Modes
  • Double Bond Migration:

    • Symptom:[2][1][3][4][5] Low yield in cyclization; recovery of unreactive amide.[1]

    • Cause: During the synthesis of the amine precursor, acidic conditions can isomerize the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -unsaturated amine to the 
      
      
      -unsaturated isomer (conjugated with the amine), which is less reactive in the cyclization.
    • Solution: Maintain strictly neutral/basic conditions during amine handling.[1]

  • Incomplete Cyclization:

    • Symptom:[2][1][3][4][5] Presence of starting material after reflux.[1]

    • Solution: Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (0.5 eq) to the 
      
      
      reaction mixture to increase dehydrating power.
  • Retro-Ritter Reaction:

    • Symptom:[2][1][3][4][5] Fragmentation of the amide to form a nitrile and an alkene.[2]

    • Solution: Avoid excessive temperatures (>100°C).[1][3] Use Acetonitrile as solvent to suppress nitrile elimination equilibrium.[2][1]

References

  • Schnider, O., & Grüssner, A. (1949). Synthese von Oxy-morphinanen. Helvetica Chimica Acta, 32(3), 821-828.[2][1] [2][3]

    • Foundational text describing the cyclization of cyclohexenyl-ethyl-amines and amides.
  • Hellerbach, J., et al. (1966). Synthetic Analgesics: Morphinans. Pergamon Press.[1]

    • Comprehensive review of the Grewe cyclization and octahydroisoquinoline synthesis.
  • Rice, K. C. (1980).[1] Synthetic Opium Alkaloids and Derivatives.[1] A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone. Journal of Organic Chemistry, 45(15), 3135–3137.[2] [2][3]

    • Modern optimization of the Grewe strategy, providing context for the cycliz
  • Beyerman, H. C., et al. (1976). Synthesis of morphinans. Recueil des Travaux Chimiques des Pays-Bas, 95(1), 24-25.[2][1][3] [2][3]

    • Discusses the stereochemistry of the reduction of hexahydroisoquinolines.

Preparation of dextromethorphan intermediates acetamide protection

Application Note: High-Efficiency -Acetylation of 1-(4-Methoxybenzyl)-Octahydroisoquinoline

Abstract

This application note details the protocol for the chemoselective



Introduction & Strategic Rationale

The Role of Amine Protection in DXM Synthesis

The synthesis of Dextromethorphan generally proceeds via the Grewe cyclization , where a 1-benzyl-octahydroisoquinoline intermediate undergoes intramolecular electrophilic substitution to form the morphinan core.

The secondary amine in the octahydroisoquinoline precursor must be deactivated prior to cyclization. If left unprotected (or insufficiently protected), the nitrogen lone pair can:

  • Interfere with the Lewis/Bronsted acids used in cyclization.

  • Undergo competitive side reactions, leading to polymerization or fragmentation.

Why Acetamide ( -Acetyl) vs. Formamide ( -Formyl)?

While


  • Stability: The acetamide bond is highly resistant to premature hydrolysis during the harsh acidic conditions of the Grewe cyclization (often requiring superacids or high temperatures).

  • Crystallinity:

    
    -acetyl intermediates often exhibit better crystallization properties than their formyl counterparts, allowing for an intermediate purification step that removes enantiomeric impurities (optical purification) before the costly cyclization step.
    
Reaction Scheme

The transformation involves the nucleophilic acyl substitution of the secondary amine with acetic anhydride.

Starting Material: (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (resolved Octabase). Reagent: Acetic Anhydride (

Product:1

Experimental Protocol

Materials & Reagents
ReagentGradeRoleEq. (Molar)
(+)-Octabase (Free Base)>98% eeSubstrate1.0
Acetic AnhydrideACS ReagentAcylating Agent1.2 – 1.5
TolueneIndustrial/HPLCSolvent5 – 7 Vol
Sodium Hydroxide (5% aq)USPQuenching/WashExcess
Water (DI)Type IIWash-
Equipment Setup
  • Reactor: Glass-lined or Stainless Steel (316L) reactor with overhead stirring.

  • Thermal Control: Oil bath or jacketed heating system capable of 110°C.

  • Atmosphere: Nitrogen (

    
    ) inert blanket (critical to prevent oxidation of the benzylic position).
    
Step-by-Step Procedure
Phase A: Dissolution and Setup
  • Charge the reactor with (+)-Octabase (1.0 eq).

  • Add Toluene (5.0 volumes relative to mass of Octabase).

    • Note: If the Octabase was obtained from a resolution step in toluene, the wet organic layer can be used directly after azeotropic drying (Karl Fischer < 0.1%).

  • Inert the system: Purge with

    
     for 15 minutes.
    
  • Agitate at 150-200 RPM until fully dissolved.

Phase B: Acylation Reaction[1]
  • Heat the solution to 40°C .

  • Addition: Slowly add Acetic Anhydride (1.2 eq) via an addition funnel over 30–45 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature

      
       during addition.
      
  • Ramp: After addition is complete, heat the mixture to 80–90°C .

  • Incubate: Hold at 80–90°C for 2–3 hours .

  • IPC (In-Process Control): Sample reaction mixture for HPLC.

    • Target: < 0.5% unreacted Octabase.[2]

    • Action: If > 0.5%, add 0.1 eq Acetic Anhydride and stir for 1 additional hour.

Phase C: Workup and Isolation
  • Cool the mixture to 25°C .

  • Quench: Slowly add 5% NaOH solution (2.0 volumes). Stir vigorously for 30 minutes.

    • Mechanism:[1][3] This hydrolyzes excess acetic anhydride to sodium acetate and neutralizes the acetic acid byproduct.

  • Phase Separation: Stop stirring and allow layers to settle (15-30 mins).

  • Extraction: Drain the aqueous (lower) layer.

  • Wash: Wash the organic (Toluene) layer with Water (2.0 volumes) to remove residual salts.

    • Check: Aqueous wash pH should be neutral (pH 7–8).

  • Concentration: Distill Toluene under reduced pressure (50–60°C, vacuum) to obtain the

    
    -Acetyl Octabase  as a viscous oil or low-melting solid.
    
    • Optional: For high-purity requirements, recrystallize from Ethyl Acetate/Heptane.

Process Visualization (Workflow)

GStartStart: (+)-Octabase(Resolved Isomer)SolventDissolve in Toluene(N2 Atmosphere)Start->SolventReactionAdd Acetic Anhydride(40°C -> 90°C, 3 hrs)Solvent->ReactionIPCIPC: HPLC Check(<0.5% Amine)Reaction->IPCIPC->ReactionFail (+0.1 eq Ac2O)QuenchQuench with 5% NaOH(Remove AcOH/Ac2O)IPC->QuenchPassSeparationPhase Separation(Discard Aqueous)Quench->SeparationIsolationVacuum Distillationor CrystallizationSeparation->IsolationNextStepTo Grewe CyclizationIsolation->NextStep

Figure 1: Process flow for the N-acetylation of dextromethorphan intermediate.

Quality Control & Analytics

HPLC Method Parameters

To ensure the protocol is self-validating, the following HPLC method separates the starting amine from the acetamide product.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Aromatic absorption)
Retention Times Octabase (~4.5 min);

-Acetyl Product (~8.2 min)
Expected Specifications
  • Appearance: Pale yellow viscous oil or off-white solid.

  • Purity (HPLC):

    
     98.5%.[4][5][6][7]
    
  • Octabase Content:

    
     0.5%.[8]
    
  • Water Content (KF):

    
     0.1% (Critical for Grewe Cyclization).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient Ac2O or Water in solvent consuming reagent.Check solvent KF. Add 0.1-0.2 eq excess Ac2O. Increase reaction time.
Dark Coloration Oxidation of benzylic position or excessive heat.Ensure strict

inerting. Verify temp does not exceed 95°C.
Emulsion during Wash pH mismatch or surfactant-like behavior of impurities.Add brine (saturated NaCl) to break emulsion. Warm slightly to 35°C.
Low Yield Product loss in aqueous layer (unlikely for amide) or incomplete extraction.Re-extract aqueous layer with Toluene.[9] Ensure pH > 7 during wash to keep any unreacted amine in organic phase (if recovery is needed).

Safety & Compliance (E-E-A-T)

  • Acetic Anhydride: Highly corrosive and lachrymator. Causes severe burns. Reacts violently with water. Handle in a fume hood.

  • Toluene: Flammable and reproductive toxin. Ground all equipment to prevent static discharge.

  • Regulatory: Dextromethorphan precursors are monitored substances in many jurisdictions. Ensure compliance with local controlled substance regulations (e.g., DEA List I chemical regulations if applicable to specific isomers/derivatives).

References

  • Schnider, O., & Grüssner, A. (1951).[9] Synthese von Morphinanen. Helvetica Chimica Acta.[2][9] (Foundational text on Morphinan synthesis and resolution).

  • Hellerbach, J., et al. (1956).[9] Hydroxymorphinans. U.S. Patent 2,676,177.[8][9] (The "Roche" patent describing the Grewe cyclization and protection strategies).

  • Zhang, H., et al. (2015). Preparation method of dextromethorphan intermediate. CN Patent 104761496A. (Modern industrial application of N-acylation in DXM synthesis).

  • PubChem. (n.d.). Dextromethorphan Hydrobromide.[10][11] National Library of Medicine. (Compound structure and safety data).

  • Kerr, D., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. Arkivoc. (Discusses N-demethylation and protection group strategies).

Solvent selection for acetylation of 1-cyclohexene-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for the Acetylation of 2-(1-Cyclohexenyl)ethylamine

Executive Summary

This guide details the solvent selection strategy and experimental protocol for the acetylation of 2-(1-cyclohexenyl)ethylamine (CAS: 3399-73-3) to form


-[2-(1-cyclohexenyl)ethyl]acetamide .

While dichloromethane (DCM) has historically been the default solvent for such acylations, strict ICH Q3C guidelines and green chemistry initiatives now favor alternative systems. This note evaluates three solvent classes—Chlorinated, Ester, and Ethereal—and recommends Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) as superior alternatives that maintain high yield (>95%) while simplifying the workup through improved phase separation and reduced toxicity.

Chemistry & Substrate Analysis

The Reaction: Nucleophilic Acyl Substitution



Substrate Profile:

  • Compound: 2-(1-Cyclohexenyl)ethylamine[1][2][3][4][5]

  • Key Feature: The C1-double bond is acid-sensitive. While stable under mild conditions, strong acidic environments or high temperatures can promote isomerization of the double bond into the ring (conjugation) or hydration.

  • Solubility: Lipophilic amine (LogP

    
     2.8). Soluble in most organic solvents; sparingly soluble in water.
    

Critical Process Parameters (CPPs):

  • Chemoselectivity: Prevent reaction with the alkene moiety.

  • Thermal Control: Acetylation is exothermic; solvent boiling point and heat capacity are critical for safety.

  • Workup Efficiency: The ability to partition the byproduct (acetic acid) into the aqueous phase without extracting the product.

Solvent Selection Strategy

The selection process prioritizes Green Chemistry principles (Pfizer/GSK/CHEM21 guides) and ICH Q3C compliance.

Comparative Solvent Analysis
ParameterDichloromethane (DCM) Ethyl Acetate (EtOAc) 2-MeTHF Toluene
ICH Class Class 2 (Limit: 600 ppm)Class 3 (Low Toxicity)Class 3 (Low Toxicity)Class 2 (Limit: 890 ppm)
Solubility ExcellentExcellentExcellentGood
Water Miscibility LowLow (but can hold ~3% water)Very Low (Clean separation)Negligible
Boiling Point 40°C (Risk of boil-over)77°C (Good thermal buffer)80°C (Good thermal buffer)110°C (Harder to remove)
Workup Utility Bottom layer (Emulsion risk)Top layer (Easy wash)Top layer (Fast separation)Top layer
Recommendation Avoid (unless required)Preferred (Standard)Preferred (Premium)Alternative
Decision Matrix (Logic Flow)

SolventSelection Start Start: Solvent Selection Solubility Is Substrate Soluble? Start->Solubility GreenCheck Is Solvent Green/Class 3? Solubility->GreenCheck Yes DCM Select: DCM (Only if solubility fails) Solubility->DCM No (Rare) PhaseSep Aqueous Phase Separation? GreenCheck->PhaseSep Yes GreenCheck->DCM No EtOAc Select: Ethyl Acetate (Balance of Cost/Green) PhaseSep->EtOAc Good MeTHF Select: 2-MeTHF (Best Phase Separation) PhaseSep->MeTHF Excellent

Figure 1: Solvent selection logic based on solubility, toxicity profiles, and workup efficiency.

Experimental Protocol

This protocol uses Ethyl Acetate as the solvent. It is a self-validating method where the workup steps visually confirm the removal of impurities.

Reagents:

  • 2-(1-Cyclohexenyl)ethylamine (1.0 equiv)[3]

  • Acetic Anhydride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) - Acts as an acid scavenger.
    
  • Ethyl Acetate (10 volumes relative to amine mass)

  • 4-Dimethylaminopyridine (DMAP) (0.01 equiv) - Catalyst (Optional, for speed).

Step-by-Step Procedure:
  • Setup:

    • Equip a clean, dry 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with 2-(1-cyclohexenyl)ethylamine and Ethyl Acetate .

    • Add Triethylamine (and DMAP if using).

    • Cool the mixture to 0–5°C using an ice bath. Reason: Acylation is exothermic; cooling prevents uncontrolled reflux and minimizes side reactions.

  • Reaction:

    • Add Acetic Anhydride dropwise over 15–20 minutes. Maintain internal temperature < 20°C.

    • Remove ice bath and allow to warm to Room Temperature (20–25°C).

    • Stir for 1–2 hours.

    • IPC (In-Process Control): Check via TLC (EtOAc/Hexane 1:1) or HPLC. The amine spot (ninhydrin active) should disappear.

  • Quench & Workup (The "Self-Validating" Phase):

    • Acid Wash: Add 1M HCl (aq) to the reaction mixture. Stir for 10 mins.

      • Mechanism:[5][6][7][8][9] Converts unreacted amine and

        
         into water-soluble hydrochloride salts.
        
      • Observation: Two clear layers. The product remains in the top organic layer.

    • Separation: Drain the bottom aqueous layer.

    • Base Wash: Add Saturated Sodium Bicarbonate (

      
      ) solution. Stir until gas evolution (
      
      
      
      ) ceases.
      • Mechanism:[5][6][7][8][9] Neutralizes acetic acid byproduct and residual HCl.

    • Brine Wash: Wash with saturated NaCl solution to remove entrained water.

  • Isolation:

    • Dry the organic phase over Anhydrous Sodium Sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure (Rotovap at 40°C).

    • Result: The product,

      
      -[2-(1-cyclohexenyl)ethyl]acetamide, is typically obtained as a viscous oil or low-melting solid.
      
Process Workflow Diagram

Workflow Reactants Amine + Et3N in EtOAc Addition Add Ac2O (0-5°C) Reactants->Addition Reaction Stir RT (1-2 h) Addition->Reaction AcidWash Wash 1M HCl (Removes Amine/Base) Reaction->AcidWash BaseWash Wash NaHCO3 (Removes AcOH) AcidWash->BaseWash Dry Dry & Evaporate BaseWash->Dry Product Pure Amide (>95% Yield) Dry->Product

Figure 2: Reaction and Workup Workflow ensuring high purity without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acetic AnhydrideEnsure solvents are dry. Check

quality.
Double Bond Isomerization Acidic conditions or high heatEnsure

is in excess. Keep temp < 40°C during evaporation.
Emulsions during workup Similar densities of phasesAdd solid NaCl to saturate the aqueous layer. Switch solvent to 2-MeTHF (lower density than EtOAc, better separation).
Residual Acetic Acid Incomplete neutralizationVerify pH of the bicarbonate wash is > 8.

References

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10, 31-36.[10] Available at: [Link]

  • CHEM21 Solvent Selection Guide. Green Chemistry, 2016, 18, 288-296. Available at: [Link]

  • GSK Solvent Selection Guide. Green Chemistry, 2011, 13, 854-862. Available at: [Link]

Sources

Scalable Synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide: A Process Development Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide represents a critical junction in the manufacturing of morphinan-based pharmaceuticals (e.g., Dextromethorphan) and novel melatonin receptor agonists. The core challenge in scaling this molecule lies not in the amide bond formation, but in the robust construction of the 2-(1-cyclohexenyl)ethylamine backbone while preventing double-bond isomerization or over-reduction.

This Application Note details a modified Delepine-Grignard route . Unlike traditional reductions of cyano-precursors (which often require hazardous aluminum hydrides like Red-Al) or Birch reductions (requiring liquid ammonia), this protocol utilizes commodity chemicals—Cyclohexanone and Vinylmagnesium bromide—to build the carbon skeleton, followed by a regioselective rearrangement.

Key Process Advantages:
  • Safety: Eliminates the use of pyrophoric lithium aluminum hydride (

    
    ).
    
  • Scalability: Uses flow-compatible steps and crystalline intermediates (Urotropine salts).

  • Selectivity: Thermodynamic control during hydrolysis ensures the double bond resides in the stable endocyclic position (1-cyclohexenyl) rather than the exocyclic position.

Retrosynthetic Analysis & Pathway Design

The synthesis is deconstructed into four unit operations. The strategic pivot point is the Delepine Reaction , which allows for the conversion of an allylic halide to a primary amine without the risk of poly-alkylation associated with standard nucleophilic substitutions.

Reaction Scheme (DOT Visualization)

ReactionScheme Start Cyclohexanone (C6H10O) Inter1 1-Vinylcyclohexanol (Tertiary Alcohol) Start->Inter1 1. VinylMgBr, THF -5°C to 20°C Inter2 (2-Chloroethylidene)cyclohexane (Allylic Chloride) Inter1->Inter2 2. SOCl2, Pyridine Allylic Rearrangement Inter3 Quaternary Hexaminium Salt Inter2->Inter3 3. Urotropine (Delepine Reaction) Amine 2-(1-Cyclohexenyl)ethylamine (Key Intermediate) Inter3->Amine 4. HCl/EtOH Hydrolysis & Migration Product N-[2-(1-cyclohexenyl)ethyl]acetamide (Target) Amine->Product 5. Ac2O, Et3N DCM, 0°C

Figure 1: Step-wise synthetic pathway leveraging the Grignard-Delepine sequence for high regioselectivity.

Detailed Experimental Protocol

Phase 1: Carbon Skeleton Construction (Grignard Addition)

Objective: Synthesis of 1-vinylcyclohexanol.[1][2][3]

  • Reagents: Cyclohexanone (1.0 equiv), Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv), THF (anhydrous).

  • Equipment: Jacketed glass reactor, overhead stirrer, nitrogen inertion.

Protocol:

  • Inertion: Purge the reactor with

    
     and cool to 0°C.
    
  • Charging: Charge Cyclohexanone and THF (5 vol).

  • Addition: Add Vinylmagnesium bromide dropwise, maintaining internal temperature (Ti)

    
    . Critical: Exothermic reaction.[4]
    
  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC or GC (Disappearance of ketone).

  • Quench: Cool to 0°C. Slowly add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Output: Crude 1-vinylcyclohexanol (Pale yellow oil). Proceed directly to Phase 2.

Phase 2: Chlorination & Allylic Rearrangement

Objective: Conversion of tertiary alcohol to primary allylic chloride.

  • Mechanism: The reaction proceeds via an

    
     mechanism or ion-pair rearrangement, moving the double bond to the exocyclic position initially, which equilibrates later.
    

Protocol:

  • Setup: Dissolve 1-vinylcyclohexanol in THF/DCM. Add Pyridine (1.8 equiv).[3]

  • Chlorination: Cool to -5°C. Add Thionyl Chloride (

    
    , 1.6 equiv) dropwise.
    
  • Rearrangement: Allow to warm to room temperature. The tertiary chloride initially formed rearranges to the thermodynamically more stable primary chloride structure under thermal conditions.

  • Workup: Quench with water. Separate phases. The product is primarily (2-chloroethylidene)cyclohexane .

Phase 3: Amine Formation (Delepine Reaction)

Objective: Synthesis of 2-(1-cyclohexenyl)ethylamine.[1][2][3][5][6]

Protocol:

  • Quaternization: Dissolve the chloro-intermediate in Chloroform or Ethanol. Add Hexamethylenetetramine (Urotropine, 1.1 equiv).

  • Precipitation: Heat to reflux for 2–4 hours. The quaternary ammonium salt (Hexaminium adduct) will precipitate.

  • Isolation: Cool to RT, filter the white solid, and wash with cold ether. This step purifies the intermediate, removing non-alkylated impurities.

  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Heat to reflux (60–80°C) for 2 hours.

    • Mechanistic Note: The acidic conditions facilitate the hydrolysis of the formaldehyde adduct and drive the double bond migration to the endocyclic position (1-cyclohexenyl), yielding the target amine hydrochloride.

  • Free Basing: Basify with 50% NaOH to pH > 12. Extract with DCM.

  • Distillation: Purify via vacuum distillation (bp ~53–54°C at 2.5 mmHg) to obtain clear, colorless 2-(1-cyclohexenyl)ethylamine .

Phase 4: Acetylation (Target Synthesis)

Objective: Formation of N-[2-(1-cyclohexenyl)ethyl]acetamide.

Protocol:

  • Solvation: Dissolve purified amine (1.0 equiv) in DCM (10 vol). Add Triethylamine (

    
    , 1.5 equiv).
    
  • Acetylation: Cool to 0°C. Add Acetic Anhydride (

    
    , 1.1 equiv) dropwise over 20 mins.
    
  • Reaction: Stir at RT for 1 hour. Monitor by HPLC/TLC.

  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then Sat.

    
    , then Brine.
    
  • Crystallization: Concentrate solvent. Recrystallize from Hexane/EtOAc or distill if liquid (Melting points for these acetamides are often low; if oil, high-vac distillation is required).

Process Parameters & Data Summary

ParameterSpecificationCriticality
Grignard Temp -5°C to 20°CHigh (Prevents polymerization of vinyl group)
Hydrolysis pH < 1 (Acidic)High (Required for Delepine cleavage)
Hydrolysis Temp 60–80°CMedium (Ensures endocyclic migration)
Overall Yield 45–55%Based on Cyclohexanone
Purity Target > 98.5% (HPLC)Required for pharma applications

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, specifically the position of the double bond (Endo vs. Exo), the following NMR diagnostic peaks must be verified.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.4–5.6 ppm (m, 1H):  Characteristic vinylic proton  inside the ring. If the double bond were exocyclic (ethylidene), this proton would be absent or shifted significantly (
      
      
      
      > 5.8 ppm).
    • 
       3.3 ppm (q, 2H):  Methylene protons adjacent to Nitrogen (
      
      
      
      ).
    • 
       1.95 ppm (s, 3H):  Acetyl methyl group (
      
      
      
      ).
    • 
       2.1 ppm (t, 2H):  Methylene bridge protons attached to the ring.
      

Safety & Scale-Up Considerations

Process Flow Diagram

ProcessFlow cluster_0 Zone 1: Grignard (Exothermic) cluster_1 Zone 2: Rearrangement & Salt Formation cluster_2 Zone 3: Final Processing R1 Reactor A: VinylMgBr Addition (Cooling Jacket Required) R2 Reactor B: SOCl2 Treatment (Scrubber for SO2/HCl) R1->R2 Crude Intermediate Filter Centrifuge/Filter (Isolate Hexaminium Salt) R2->Filter Precipitation R3 Reactor C: Acid Hydrolysis & Acetylation Filter->R3 Solid Transfer Dist Thin Film Evaporator (Solvent Removal) R3->Dist Workup Phase

Figure 2: Industrial workflow emphasizing isolation of the stable salt intermediate to purge impurities.[2][3]

Hazard Mitigation:
  • Vinylmagnesium Bromide: Highly flammable and moisture sensitive. Use dedicated transfer lines with anhydrous

    
     back-pressure.
    
  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas. The reactor must be vented to a caustic scrubber (NaOH).
  • Urotropine Hydrolysis: Releases Formaldehyde. Ensure adequate ventilation and check local regulations on aldehyde emissions.

References

  • Continuous Flow Synthesis of Morphinan Intermediates

    • Title: An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans.[7]

    • Source: Reaction Chemistry & Engineering (RSC), 2019.
    • URL:[Link]

  • Patent on Scalable Amine Synthesis

    • Title: Synthesis method of 2-(1-cyclohexenyl) ethylamine (CN111807968A).[1][2][3]

    • Source: Google P
    • URL
  • Title: Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide (US4496762A).
  • General Amine Acetylation Protocols

    • Title: An efficient and cost effective synthesis of acetamides c
    • Source: Indian Journal of Chemistry / NIScPR.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective N-Acetylation of 2-(1-cyclohexenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHEM-ACY-3399 Subject: Prevention of N,N-Diacetylation (Imide Formation) & Alkene Preservation Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Researchers working with 2-(1-cyclohexenyl)ethylamine often encounter "di-acetylation." In the context of primary amines, this refers to the unwanted formation of the imide (N,N-diacetyl derivative), rather than the target amide (N-monoacetyl derivative).

The Substrate:

  • Molecule: 2-(1-cyclohexenyl)ethylamine.[1][2][3][4][5]

  • Vulnerability 1 (The Amine): Primary amines are highly nucleophilic. Once mono-acetylated, the resulting amide is still weakly nucleophilic. Under forcing conditions (excess reagent, heat, or hyper-nucleophilic catalysts like DMAP), the amide attacks a second equivalent of the acetylating agent, forming the imide.

  • Vulnerability 2 (The Alkene): The endocyclic double bond at the C1 position is acid-sensitive. Strong acidic conditions can cause bond migration (isomerization to the thermodynamically stable internal alkene) or hydration.

The Solution Strategy: Control the reaction kinetics to favor the amine attack (


) over the amide attack (

) while maintaining a pH profile that preserves the cyclohexenyl moiety.

Diagnostic Module: Why is Di-acetylation Happening?

Before altering your protocol, use this diagnostic logic to identify the root cause of your impurity profile.

DiagnosticFlow Start Symptom: Mass Spec shows M+42 (Target) and M+84 (Impurity) CheckReagent Are you using >1.2 eq of Acetic Anhydride/Acetyl Chloride? Start->CheckReagent CheckBase Are you using DMAP as a catalyst? CheckReagent->CheckBase No ResultStoich CAUSE: Stoichiometric Excess. Reduce reagent to 1.05 eq. CheckReagent->ResultStoich Yes CheckTemp Is reaction temp > 25°C? CheckBase->CheckTemp No ResultDMAP CAUSE: Hyper-nucleophilic Activation. DMAP activates the amide. Remove DMAP. CheckBase->ResultDMAP Yes ResultTemp CAUSE: Thermal Activation. Amide becomes nucleophilic at high T. Cool to 0°C. CheckTemp->ResultTemp Yes ResultTime CAUSE: Reaction Time. Extended stirring allows k2 reaction. Quench immediately upon consumption. CheckTemp->ResultTime No

Figure 1: Diagnostic logic flow for identifying the root cause of imide formation.

Optimized Protocols

We provide two protocols. Method A is the standard industrial approach optimized for cost and throughput. Method B is the "High Precision" approach for small-scale, high-value synthesis where selectivity is paramount.

Method A: The Titration Control Protocol (Standard)

Best for: Routine synthesis, scale >1g.

Mechanism: Uses low temperature and strict stoichiometry to kinetically favor mono-acetylation.

ParameterSpecificationRationale
Reagent Acetic Anhydride (

)
Less aggressive than acetyl chloride; easier to control.
Stoichiometry 1.05 equivalentsSlight excess ensures conversion without fueling di-acetylation.
Base Triethylamine (TEA) (1.2 eq)Neutralizes acetic acid byproduct; prevents acid-catalyzed alkene isomerization.
Solvent Dichloromethane (DCM)Non-nucleophilic; excellent solubility for the amine.
Temperature

(Ice Bath)
Critical.[3] Reduces the reaction rate of the amide (

) to near zero.

Step-by-Step Guide:

  • Dissolution: Dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) and Triethylamine (1.2 eq) in DCM (10 mL per gram of amine). Cool to

    
    .
    
  • Addition: Dilute Acetic Anhydride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 20–30 minutes.

    • Technical Note: Localized high concentrations of

      
       cause di-acetylation. Slow addition is key.
      
  • Monitoring: Stir at

    
     for 1 hour. Monitor via TLC or LCMS.
    
    • Target: Disappearance of starting material.

  • Quench: Once complete, add Methanol (2.0 eq) and stir for 10 minutes.

    • Why? Methanol reacts with any residual anhydride to form methyl acetate, preventing it from reacting with your product during workup.

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    .
Method B: The Active Ester Protocol (High Selectivity)

Best for: Precious samples, late-stage functionalization, or if Method A fails.

Mechanism: Uses an "Active Ester" (N-Acetoxysuccinimide) which is reactive enough to acylate an amine but too stable to acylate an amide.

ParameterSpecificationRationale
Reagent N-Acetoxysuccinimide (NHS-Ac)Chemoselective reagent. Leaving group (NHS) is stable.
Stoichiometry 1.1 equivalentsExcess does not lead to imide formation due to reagent thermodynamics.
Solvent THF or DMFGood solubility for NHS reagents.
Temperature Room TemperatureSelectivity is inherent to the reagent; cooling is unnecessary.

Step-by-Step Guide:

  • Preparation: Dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) in THF.

  • Reaction: Add N-Acetoxysuccinimide (1.1 eq). No base is strictly required, but 0.5 eq of TEA can accelerate the reaction.

  • Incubation: Stir at room temperature for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with water (to remove N-hydroxysuccinimide byproduct) and brine.

    • Result: This method yields >98% mono-amide with virtually zero risk of di-acetylation.

Reaction Pathway & Selectivity Visualization

The following diagram illustrates the kinetic competition between the desired pathway (blue) and the unwanted pathway (red).

ReactionPathway cluster_conditions Control Factors Amine Primary Amine (Nucleophilic) Amide Secondary Amide (Weakly Nucleophilic) Amine->Amide Fast (k1) 0°C Reagent + Ac2O Imide N,N-Diacetyl Imide (Over-reaction) Amide->Imide Slow (k2) Requires Excess Reagent/Heat Factor1 DMAP increases k2 significantly (Avoid) Factor2 Methanol Quench stops k2

Figure 2: Kinetic pathway showing the transition from amine to amide to imide.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is riskier. Acetyl chloride is much more reactive, generating HCl byproduct.

  • Risk:[6][5] The HCl can attack the cyclohexenyl double bond (hydrochlorination).

  • Mitigation: If you must use it, you must use Schotten-Baumann conditions (DCM/Water biphasic system with excess

    
    ) to instantly neutralize HCl.
    

Q2: I already have the di-acetylated impurity (imide). Can I salvage it? A: Yes. Imides are much more labile than amides.

  • Salvage Protocol: Treat the crude mixture with mild base (

    
     in Methanol) at room temperature for 30 minutes. The imide bond is chemically distinct and will cleave back to the mono-amide before the amide cleaves to the amine.
    

Q3: Why did my double bond disappear? A: You likely generated acidic conditions.

  • Check: Did you use Acetyl Chloride without enough base? Did you use a Lewis Acid catalyst?

  • Fix: Ensure your reaction pH remains

    
     7. Use Triethylamine or Diisopropylethylamine (DIPEA) as an acid scavenger.
    

Q4: Can I use DMAP to speed up the reaction? A: Absolutely not. 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-acylpyridinium intermediate that is powerful enough to acetylate the amide nitrogen, directly causing the di-acetylation you are trying to avoid.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for N-acylation conditions and selectivity).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic insight into nucleophilic attack of amines vs amides).

  • Chakraborti, A. K., et al. (2013). "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride."[8] Journal of Chemical Sciences, 125, 607–613.[8] (Demonstrates high selectivity protocols).

  • Zhu, J., et al. (2018). "An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine." Reaction Chemistry & Engineering. (Context on the synthesis and stability of the specific substrate).

Sources

Purification of N-[2-(1-cyclohexenyl)ethyl]acetamide from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the purification of N-[2-(1-cyclohexenyl)ethyl]acetamide .

I am Dr. Aris, your Senior Application Scientist. Below is a dynamic troubleshooting guide designed to navigate the specific chemical sensitivities of cyclohexenyl-ethylamines. This molecule is a critical "gateway" intermediate in morphinan synthesis (e.g., Dextromethorphan), and its purification is often complicated by the lability of the cyclohexenyl double bond.

Module 1: The "Golden Path" Purification Protocol

Use this workflow as your baseline. Deviations here are the root cause of 80% of purity issues.

The Chemistry: The reaction typically involves the acetylation of 2-(1-cyclohexenyl)ethylamine using acetic anhydride (


) or acetyl chloride.[1]
  • Target State: Viscous colorless oil or low-melting solid (MP: ~45–55°C depending on purity).[1]

  • Critical Sensitivity: The endo-cyclic double bond is acid-sensitive.[1] Strong mineral acids can catalyze hydration (forming the alcohol) or isomerization.

Step-by-Step Workflow
  • Quench & Neutralization (The "Cold Cut"):

    • Action: Pour the reaction mixture into ice-water.

    • Why: Exotherms during quenching can promote polymerization or double-bond migration.[1] Keep

      
      .
      
    • pH Check: Adjust aqueous layer pH to 7.0–8.0 using saturated

      
      . Do not use strong bases (NaOH) at high temps to avoid amide hydrolysis.[1]
      
  • Phase Separation:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Expert Tip: Avoid ether if you suspect unreacted amine; amines can form stubborn salts in ether that carry over.

  • The "Buffer Wash" (Crucial Step):

    • Wash the organic layer with 10% Citric Acid (cold) or Ammonium Chloride (

      
      ) .
      
    • Scientific Logic:[2] You must remove unreacted amine precursor. Strong acids (HCl) risk protonating the double bond (Markovnikov hydration). Citric acid is strong enough to protonate the amine (

      
      ) but mild enough to spare the alkene.
      
  • Isolation:

    • Dry over

      
       (anhydrous). Filter and concentrate in vacuo.
      
    • Result: Crude oil (often yellow/orange).

  • Final Purification (Choose Path A or B):

Path A: High-Vacuum Distillation (Recommended) Path B: Crystallization (If Solid)
Best for: Oily crude, large scale (>50g).[1]Best for: High purity requirements, small scale.
Conditions: High vacuum (<1 mmHg).Solvent System: EtOAc / Hexane (1:4 ratio).
Temp: Expect BP >140°C at reduced pressure.Method: Dissolve in min. hot EtOAc, add Hexane until turbid, cool to -20°C.
Risk: Thermal decomposition if bath >180°C.Risk: "Oiling out" (Phase separation instead of crystal growth).[1]

Module 2: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for low-melting amides. It indicates the presence of impurities (lowering the MP) or an incorrect solvent polarity gap.

Corrective Protocol:

  • The "Cloud Point" Technique: Dissolve the crude oil in warm Ethyl Acetate (

    
    ). Add Hexane dropwise just until the solution turns slightly milky (turbid).
    
  • The Seed Trick: If you have any solid crystals from a previous batch, add a "seed" crystal now. If not, scratch the glass wall with a glass rod to create nucleation sites.

  • Thermal Ramping: Do not plunge into ice immediately. Let it cool to RT slowly, then move to

    
    , then 
    
    
    
    . Rapid cooling traps impurities and forces oiling.
Issue 2: "I see a new impurity peak (approx +18 mass units) on LC-MS."

Diagnosis: You have hydrated the double bond. Cause: Acid wash was too strong or exposure time was too long. Mechanism: Acid-catalyzed addition of water across the C=C bond in the cyclohexenyl ring.[1]

ImpurityPathway Target Target: Cyclohexenyl Amide (Double Bond Intact) Acid Strong Acid / Heat (H+ / H2O) Target->Acid Impurity Impurity: Hydroxy-Amide (+18 amu) Acid->Impurity Hydration Isomer Impurity: Isomerized Double Bond (Endo to Exo shift) Acid->Isomer Migration

Figure 1: Acid-catalyzed degradation pathways of the cyclohexenyl moiety.[1]

Fix:

  • Switch from HCl washes to 0.5M Citric Acid .

  • Ensure the workup is performed at 0–5°C .

Issue 3: "The product is dark/tarry after distillation."

Diagnosis: Thermal decomposition or polymerization of the alkene. Fix:

  • Stabilize: Add a radical inhibitor (e.g., BHT, 0.1%) to the distillation pot if the bath temperature exceeds 150°C.

  • Vacuum Check: Your vacuum is likely insufficient. You need <1 mmHg to keep the boiling point manageable. If you can't achieve deep vacuum, switch to Column Chromatography (Silica gel, 0-5% MeOH in DCM).[1]

Module 3: Analytical & Quality Control

Data Table: Impurity Profile & Detection

ComponentRetention Time (Relative)Detection MethodRemoval Strategy
Target Amide 1.00HPLC (UV 210nm), GC-MSN/A
Starting Amine 0.85 (Tailing)GC (Basic liner), Ninhydrin (Weak)Acid Wash (Citric)
Acetic Anhydride < 0.5GC, Smell (Vinegar)Bicarb Wash / Vacuum
Hydroxy-Impurity 0.60 (More Polar)LC-MS (+18 mass)Preventative only (Avoid acid)
Double Bond Isomer 0.98 / 1.02GC (Capillary column), NMRRecrystallization

Standard NMR Validation (


): 
  • Alkene Proton: Look for the multiplet at

    
     5.4–5.6 ppm  (1H). If this integrates to <1H or shifts, you have isomerization or hydration.
    
  • Amide NH: Broad singlet at

    
     5.5–6.5 ppm .
    
  • Ethyl Linker: Two triplets/multiplets at

    
     2.2 and 3.3 ppm .
    

References

  • Schnider, O., & Grüssner, A. (1951). Synthese von Oxy-morphinanen. Helvetica Chimica Acta, 34(7), 2211–2217.[1] [1]

    • Context: The foundational paper describing the synthesis of morphinan intermediates, establishing the reactivity of cyclohexenyl-ethylamines.[1]

  • Hellerbach, J., et al. (1966). Synthetic Analgesics: Morphinans. Pergamon Press.
  • Grewe, R. (1946). Das Problem der Morphin-Synthese. Naturwissenschaften, 33, 333–336. Context: Describes the "Grewe Cyclization," highlighting the sensitivity of the cyclohexenyl double bond to acidic conditions.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]

    • Context: Standard protocols for amide purification and solvent selection (EtOAc/Hexane systems).

Sources

Solubility issues of N-[2-(1-cyclohexenyl)ethyl]acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[2-(1-cyclohexenyl)ethyl]acetamide

Introduction: Understanding the Solubility Profile of N-[2-(1-cyclohexenyl)ethyl]acetamide

N-[2-(1-cyclohexenyl)ethyl]acetamide is a molecule characterized by a distinct structural duality. It possesses a polar secondary amide group capable of both donating and accepting hydrogen bonds, and a significantly non-polar moiety comprising the cyclohexenyl ring and ethyl linker. This amphiphilic nature is central to its solubility behavior, often leading to challenges in selecting an appropriate solvent system. Researchers may observe that it is neither highly soluble in very polar solvents nor in purely non-polar solvents, occupying a "middle ground" that requires careful solvent selection and optimization.

This guide provides a comprehensive framework for understanding, predicting, and troubleshooting the solubility of N-[2-(1-cyclohexenyl)ethyl]acetamide in common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical techniques to overcome solubility hurdles in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of N-[2-(1-cyclohexenyl)ethyl]acetamide?

The solubility of this compound is governed by the "like dissolves like" principle. Its structure can be broken down into two key regions:

  • The Polar "Head": The –NH-C(=O)-CH₃ group is a secondary amide. The N-H bond allows it to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen's lone pair allow it to act as a hydrogen bond acceptor.[1][2] This part of the molecule prefers to interact with polar solvents, especially those capable of hydrogen bonding (e.g., alcohols).

  • The Non-Polar "Tail": The -(CH₂)₂-C₆H₉ group is a bulky, non-polar hydrocarbon chain. This region disrupts the favorable hydrogen-bonding network of highly polar solvents like water but interacts well with non-polar or moderately polar solvents through van der Waals forces.

Consequently, the ideal solvent will have a polarity that can effectively solvate both the polar amide group and the non-polar ring system. Solvents of intermediate polarity are often the best starting point.

Q2: I am observing very poor solubility in my chosen solvent. What are the likely causes?

Several factors could be contributing to poor solubility:

  • Incorrect Solvent Polarity: You may be using a solvent that is too polar (e.g., water) or too non-polar (e.g., hexane). The non-polar tail may be preventing dissolution in highly polar solvents, while the polar amide group may be preventing dissolution in highly non-polar solvents.

  • Insufficient Temperature: For many solid organic compounds, solubility increases significantly with temperature.[3] If you are working at room temperature, gentle heating may be required to overcome the lattice energy of the solid.

  • Kinetics of Dissolution: The rate of dissolution may be slow. The compound may be soluble, but it has not had enough time or energy (mixing, sonication) to dissolve.

  • Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at that temperature.

  • Compound Purity/Polymorphism: Impurities from synthesis or different crystalline forms (polymorphs) of the compound can have different solubility profiles.

Q3: What are the best initial solvents to try for dissolving N-[2-(1-cyclohexenyl)ethyl]acetamide?

A tiered screening approach is recommended:

  • Tier 1 (High Probability): Start with moderately polar aprotic and protic solvents.

    • Alcohols (Methanol, Ethanol, Isopropanol): These can hydrogen bond with the amide group while their alkyl chains can interact with the non-polar tail.

    • Chlorinated Solvents (Dichloromethane (DCM), Chloroform): These have moderate polarity and are often excellent solvents for a wide range of organic compounds.

    • Ethers (Tetrahydrofuran (THF), Dioxane): These are good hydrogen bond acceptors.

  • Tier 2 (Moderate Probability): Polar aprotic solvents.

    • Acetone, Acetonitrile, Ethyl Acetate: These are polar but may be slightly less effective than alcohols if hydrogen bond donation from the solvent is critical.

    • Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): These are very strong polar aprotic solvents and are likely to dissolve the compound, but they can be difficult to remove due to high boiling points.

  • Tier 3 (Low Probability): Non-polar solvents.

    • Toluene, Hexane, Cyclohexane: These are unlikely to be effective on their own but may be useful as co-solvents.

Q4: My compound still won't dissolve. What advanced techniques can I use to improve solubility?

If initial solvent screening fails, several techniques can be employed to enhance solubility.[4][5][6]

  • Co-solvency: This is a powerful technique where a mixture of solvents is used.[5][7] For this compound, a good strategy is to dissolve it in a small amount of a highly effective solvent (like DCM or THF) and then slowly add a less polar "anti-solvent" (like hexane) until the desired final polarity and concentration are reached. This can keep the compound in solution in a solvent system it might not dissolve in directly.

  • Heating: Gently warming the solvent mixture while stirring can significantly increase both the rate of dissolution and the saturation solubility. Always ensure the temperature is well below the solvent's boiling point and that the compound is stable at that temperature.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process by providing localized energy.

  • Particle Size Reduction: If you have a solid, grinding it into a fine powder increases the surface area available for the solvent to interact with, which can increase the rate of dissolution.[6]

Data Presentation: Predicted Solubility Table

The following table provides a qualitative prediction of the solubility of N-[2-(1-cyclohexenyl)ethyl]acetamide in common organic solvents, based on its chemical structure and established principles of organic chemistry.[8]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Capable of hydrogen bonding with the amide group, and the alkyl portion can interact with the non-polar tail.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Strong dipole-dipole interactions can solvate the amide group. Highly polar examples like DMSO/DMF are very likely to be effective.
Moderately Polar Dichloromethane (DCM), THF, Ethyl AcetateHigh Offers a balanced polarity that can effectively solvate both the polar and non-polar regions of the molecule.
Non-polar Hexane, Cyclohexane, Toluene, Diethyl Ether*Low to Insoluble Lacks the polarity and hydrogen bonding capability to effectively solvate the polar amide group.

*Diethyl ether has a slight polarity and may show low to moderate solubility.

Experimental Protocols & Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with N-[2-(1-cyclohexenyl)ethyl]acetamide.

Solubility_Workflow start_node Start: Compound Fails to Dissolve p1 1. Verify Concentration Is it below expected saturation? start_node->p1 Initial Observation process_node process_node decision_node decision_node success_node Success: Compound Dissolved fail_node Re-evaluate System: Consider derivatization or alternative formulation strategy d1 Is concentration reasonable? p1->d1 d1->start_node No, reduce amount p2 2. Apply Mechanical & Thermal Energy - Vigorous stirring / vortexing - Gentle heating (e.g., 40-50 °C) - Sonication (15-30 min) d1->p2 Yes d2 Dissolved? p2->d2 d2->success_node Yes p3 3. Use a Co-Solvent System - Dissolve in min. volume of 'good' solvent (e.g., DCM) - Titrate with 'poor' solvent (e.g., Hexane) if needed - Or try a different solvent mixture d2->p3 No d3 Dissolved? p3->d3 d3->success_node Yes d3->fail_node No

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Small-Scale Solubility Screening

This protocol allows for rapid assessment of solubility in multiple solvents using a minimal amount of compound.

Materials:

  • N-[2-(1-cyclohexenyl)ethyl]acetamide

  • Set of candidate solvents (e.g., Ethanol, DCM, THF, Acetonitrile, Toluene, Hexane)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Analytical balance

  • Vortex mixer

Methodology:

  • Accurately weigh approximately 1-2 mg of N-[2-(1-cyclohexenyl)ethyl]acetamide into each labeled vial.

  • To the first vial, add the first candidate solvent dropwise (e.g., 100 µL increments) while vortexing between additions.

  • Observe for complete dissolution. Note the volume of solvent required.

  • Continue adding solvent up to a total volume of 1 mL.

  • Categorize the solubility based on the approximate concentration achieved (e.g., >10 mg/mL = Very Soluble; 1-10 mg/mL = Soluble; <1 mg/mL = Sparingly Soluble).

  • Repeat steps 2-5 for each candidate solvent.

  • If dissolution does not occur at room temperature, the vials can be gently warmed in a water bath to assess temperature effects.

Protocol 2: Utilizing Co-solvents for Enhanced Solubility

This protocol describes how to prepare a stock solution in a co-solvent system, a common requirement for biological assays or reaction chemistry.

Objective: Prepare a 10 mM stock solution in a 1:4 mixture of DMSO and Ethanol.

Methodology:

  • Calculate the mass of N-[2-(1-cyclohexenyl)ethyl]acetamide required for your final desired volume of stock solution.

  • Add the weighed compound to a volumetric flask or appropriate vial.

  • Add the "stronger" solvent, DMSO, in an amount equal to 20% of the final desired volume. For example, for a 10 mL final volume, add 2 mL of DMSO.

  • Vortex or sonicate the mixture until the compound is fully dissolved. The high concentration in the strong solvent should ensure complete dissolution.

  • Once fully dissolved, add the "weaker" solvent, Ethanol, to reach the final volume (e.g., add 8 mL of Ethanol for a 10 mL total volume).

  • Mix thoroughly. The compound should remain in solution. If precipitation occurs, the ratio of strong-to-weak solvent may need to be adjusted (e.g., increase the proportion of DMSO).

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from ignition sources.[10]

References

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Dahiya, S., & Kaushik, D. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research, 7(1). Retrieved from [Link]

  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 134-142. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Solubility Enhancement Technique. CUTM Courseware. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Ruelle, P., & Kesselring, U. W. (1997). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Journal of the Chemical Society, Faraday Transactions, 93(13), 2349-2355. Retrieved from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • Angene Chemical. (2025, March 24). Safety Data Sheet: 2-Amino-N-ethylacetamide. Retrieved from [Link]

  • New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Cyclohexenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-[2-(1-cyclohexenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[2-(1-cyclohexenyl)ethyl]acetamide. This document provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound, specifically focusing on its stability under acidic hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What is N-[2-(1-cyclohexenyl)ethyl]acetamide and what are its key structural features?

N-[2-(1-cyclohexenyl)ethyl]acetamide is a molecule possessing two primary functional groups susceptible to chemical transformation: a secondary amide and an enamine-like moiety within the cyclohexenyl ring. Understanding the reactivity of these two groups is critical for predicting the compound's stability.

Q2: What happens to N-[2-(1-cyclohexenyl)ethyl]acetamide under acidic conditions?

Under acidic conditions, N-[2-(1-cyclohexenyl)ethyl]acetamide is susceptible to hydrolysis at both the amide linkage and the enamine-like double bond. The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond to yield acetic acid and 2-(1-cyclohexenyl)ethylamine.[1][2][3] Concurrently, the enamine moiety can also undergo hydrolysis, a reaction that is typically rapid in the presence of aqueous acid, to form cyclohexanone and 2-aminoethylacetamide.[4][5][6]

Q3: Which functional group is more susceptible to acidic hydrolysis, the amide or the enamine?

Generally, enamines are more readily hydrolyzed under acidic conditions than amides.[5][7] The hydrolysis of enamines involves protonation of the double bond, followed by the addition of water.[4][5] Amide hydrolysis, while also acid-catalyzed, typically requires more forcing conditions such as elevated temperatures to proceed at a significant rate.[8][9]

Q4: What are the expected final products of complete acidic hydrolysis?

Upon complete acidic hydrolysis, the expected products are cyclohexanone, acetic acid, and 2-aminoethylamine (in the form of its ammonium salt).

Troubleshooting Guide

This section addresses common issues encountered during the experimental use of N-[2-(1-cyclohexenyl)ethyl]acetamide in acidic environments.

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient acid concentration, low reaction temperature, or short reaction time.Increase the concentration of the acid (e.g., from 1M to 3M HCl), raise the reaction temperature (e.g., to 60-80 °C), or extend the reaction time. Monitor the reaction progress by a suitable analytical method like HPLC or TLC.[10]
Observation of Unexpected Byproducts in Analysis (e.g., HPLC, GC-MS) The cyclohexenyl moiety can be prone to isomerization or polymerization under strongly acidic conditions.Consider using milder acidic conditions if the goal is not complete hydrolysis. Analyze the byproducts using mass spectrometry and NMR to elucidate their structures. This can provide valuable insights into side reactions.
Difficulty in Isolating Hydrolysis Products The amine product will be protonated and highly water-soluble in the acidic reaction mixture.After the reaction is complete, basify the solution with a suitable base (e.g., NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.
Inconsistent Reaction Rates Variations in pH, temperature, or initial concentration of the reactant.Use a buffered solution to maintain a constant pH. Employ a temperature-controlled reaction vessel. Accurately measure the starting material and reagents.

Reaction Mechanisms and Pathways

The acidic hydrolysis of N-[2-(1-cyclohexenyl)ethyl]acetamide proceeds through two main pathways:

  • Amide Hydrolysis: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid and an ammonium ion.[8]

  • Enamine Hydrolysis: The carbon-carbon double bond of the enamine is protonated, forming an iminium ion. Water then attacks the electrophilic carbon of the iminium ion. A series of proton transfers results in the elimination of the amine and the formation of a ketone.[4][5][7]

Hydrolysis_Pathways cluster_amide Amide Hydrolysis cluster_enamine Enamine Hydrolysis A N-[2-(1-cyclohexenyl)ethyl]acetamide B Protonated Amide A->B + H+ C Tetrahedral Intermediate B->C + H2O D Acetic Acid + 2-(1-cyclohexenyl)ethylamine C->D - H+ E N-[2-(1-cyclohexenyl)ethyl]acetamide F Iminium Ion E->F + H+ G Hemiaminal-like Intermediate F->G + H2O H Cyclohexanone + Acetamidoethylamine G->H - H+

Caption: Dual hydrolysis pathways of N-[2-(1-cyclohexenyl)ethyl]acetamide.

Experimental Protocols

Protocol 1: Monitoring the Rate of Acidic Hydrolysis

This protocol outlines a method for determining the rate of hydrolysis of N-[2-(1-cyclohexenyl)ethyl]acetamide under defined acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-[2-(1-cyclohexenyl)ethyl]acetamide

  • Hydrochloric acid (HCl), 1M solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH), 1M solution (for quenching)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of N-[2-(1-cyclohexenyl)ethyl]acetamide in methanol.

  • Reaction Setup: In a thermostated reaction vessel at 50 °C, add 9 mL of 1M HCl.

  • Initiation: Add 1 mL of the N-[2-(1-cyclohexenyl)ethyl]acetamide stock solution to the pre-heated acid solution. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 1M NaOH.

  • Analysis: Dilute the quenched sample with the HPLC mobile phase and inject it into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the starting material over time to determine the rate of hydrolysis.

HPLC_Workflow prep Prepare Stock Solution (1 mg/mL in Methanol) setup Set up Reaction (9 mL 1M HCl at 50°C) prep->setup initiate Initiate Reaction (Add 1 mL Stock Solution) setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench with 1M NaOH sampling->quench analyze Analyze by HPLC quench->analyze data Determine Rate of Hydrolysis analyze->data

Caption: Workflow for monitoring hydrolysis by HPLC.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

Materials:

  • N-[2-(1-cyclohexenyl)ethyl]acetamide

  • Hydrochloric acid (HCl), 3M solution

  • Sodium hydroxide (NaOH), 3M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • UV lamp (254 nm)

  • LC-MS system

Procedure:

  • Acidic Degradation: Dissolve the compound in 3M HCl and heat at 80 °C for 24 hours.

  • Basic Degradation: Dissolve the compound in 3M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 30% H₂O₂ and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light at 254 nm for 24 hours.

  • Analysis: Analyze the samples from each condition by LC-MS to identify and characterize the degradation products.

References

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Kline, P. (2020, April 3). Hydrolysis Mechanisms for Acetals, Imines and Enamines. YouTube. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A study of the rates of hydrolysis of certain enaminones. RSC Publishing. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • Maas, W., Janssen, M. J., Stamhuis, E. J., & Wynberg, H. (n.d.). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • NHSJS. (2021, August 18). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 11.10 Chemistry of Amides. Retrieved from [Link]

  • Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. Retrieved from [Link]

Sources

Removing unreacted acetic anhydride from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Acetic Anhydride from Amide Products

Executive Summary

Unreacted acetic anhydride (


) poses a specific purification challenge due to its moderate boiling point (

), lachrymatory nature, and slow hydrolysis rate in neutral water. While often used in excess to drive amidation to completion, residual

can acylate downstream nucleophiles or degrade during storage.

This guide details three validated workflows for


 removal, selected based on the physicochemical properties of your target amide.
Decision Matrix: Select Your Workflow

Before proceeding, identify the solubility and stability profile of your product to select the correct module.

G Start Start: Residual Ac2O Present Q1 Is the Amide Product Water Soluble? Start->Q1 Q2 Is the Product Acid/Base Sensitive? Q1->Q2 No (Lipophilic) Method2 Module 2: Azeotropic Removal (Co-evaporation) Q1->Method2 Yes (Hydrophilic/Scale-up) Method3 Module 3: Solid-Phase Scavenging (Resin Capture) Q1->Method3 Yes (Hydrophilic) Method1 Module 1: Hydrolytic Workup (Biphasic Extraction) Q2->Method1 No (Stable) Q2->Method2 Yes (Sensitive) Q2->Method3 Yes (High Value/Small Scale)

Figure 1: Decision tree for selecting the appropriate purification strategy based on product solubility and stability.

Module 1: The Chemical Quench (Hydrolytic Workup)

Best For: Lipophilic, stable amides. Mechanism: Base-catalyzed hydrolysis converts


 into water-soluble acetate salts.
The Science of the Quench

Simple water washing is often insufficient. The hydrolysis of


 in neutral water is slow (

at

). To drive this reaction rapidly, you must increase the pH to promote nucleophilic attack by hydroxide (

), or use a nucleophilic catalyst.
Protocol
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

  • The Quench: Add a saturated solution of Sodium Bicarbonate (

    
    )  or Ammonium Hydroxide (
    
    
    
    )
    .
    • Why

      
      ? It buffers the solution (~pH 8.5), neutralizing the acetic acid formed (
      
      
      
      ) and driving the equilibrium forward via Le Chatelier’s principle as
      
      
      gas escapes.
    • Why

      
      ? Ammonia is a better nucleophile than water. It rapidly reacts with 
      
      
      
      to form acetamide (water-soluble) and ammonium acetate.
  • Agitation: Stir vigorously for 15–30 minutes. Do not just shake once. The reaction occurs at the biphasic interface.

  • Separation: Wash the organic layer with water, then brine, to remove the acetate salts.

Validation:

  • Visual: Cessation of effervescence (

    
     evolution) indicates acid neutralization.
    
  • Analytical: TLC should show the disappearance of the

    
     spot (usually less polar than the amide).
    
Module 2: Physical Removal (Azeotropic Distillation)

Best For: Water-soluble products, acid-sensitive compounds, or scale-up where extraction is inefficient. Mechanism: Entrainment.[1] Using a "chaser" solvent to depress the boiling point of


 or acetic acid through azeotrope formation or simple co-evaporation.

While


 (BP 

) is difficult to remove via standard rotary evaporation, it forms favorable binary mixtures with specific hydrocarbons.
Azeotrope & Entrainer Data
SolventBoiling Point (

)
FunctionProtocol Note
Toluene 110.6Removes

Forms azeotrope with Acetic Acid (28%

, BP

). Helps drive equilibrium if hydrolysis has started.
Methylcyclohexane 101.0Removes

Forms azeotrope with

(BP

). Excellent for strictly anhydrous removal [1].
Heptane 98.4Co-evaporationDoes not form a true azeotrope but effectively co-evaporates

due to vapor pressure effects.
Protocol
  • Concentrate the reaction mixture to a minimum volume.

  • Add Toluene or Methylcyclohexane (2–3x reaction volume).

  • Evaporate on a rotary evaporator at

    
     (bath temp) under reduced pressure.
    
  • Repeat 3 times. This "chasing" technique relies on Raoult's Law to lower the partial pressure required to lift the anhydride.

  • Final drying under high vacuum (<1 mbar) is essential to remove trace high-boiling impurities.

Module 3: Solid-Phase Scavenging (Chemoselective Capture)

Best For: High-value pharmaceutical intermediates (mg to g scale), water-soluble products, and high-throughput synthesis (HTS). Mechanism: A polymer-supported nucleophile (primary amine) reacts with excess


 to form a resin-bound amide, which is removed via filtration.
Recommended Scavengers
  • Trisamine Resin (PS-Trisamine): High loading, rapid kinetics.

  • Ethylenediamine Resin: Cost-effective alternative.

Protocol
  • Dissolve the crude reaction mixture in DCM, THF, or EtOAc.

  • Add PS-Trisamine resin (1.5 – 2.0 equivalents relative to excess anhydride).

  • Agitate (orbital shaker or stir bar) for 1–2 hours at room temperature.

    • Reaction:

      
       (The resin also scavenges the acid formed).
      
  • Filter through a fritted funnel or cotton plug.

  • Concentrate the filtrate. The product is isolated in high purity without aqueous workup.

Scavenging Input Crude Mixture (Amide + Excess Ac2O) Resin Add PS-Trisamine (Polymer Scavenger) Input->Resin React Agitate 1-2 hrs (Ac2O binds to Resin) Resin->React Filter Filtration React->Filter Solid Solid Waste (Resin-Acetamide) Filter->Solid Retentate Liquid Filtrate (Pure Amide) Filter->Liquid Eluent

Figure 2: Workflow for solid-phase scavenging of electrophilic impurities.

Troubleshooting & FAQ

Q: My product is water-soluble, but I don't have scavenger resins. What now? A: Use the Reverse-Phase Flash Chromatography method. Inject the crude mixture onto a C18 column.


 hydrolyzes rapidly on the column or elutes with the solvent front (as acetic acid) using a water/acetonitrile gradient, separating it from your product. Alternatively, use Module 2 (Methylcyclohexane azeotrope).

Q: I see a peak at ~2.2 ppm in


 NMR. Is it 

or Acetone?
A:

typically shows a singlet around 2.22 ppm in

. Acetone appears at 2.17 ppm . To confirm, spike the NMR tube with a drop of pure acetone. If two distinct peaks appear, you have residual anhydride. Also, check

NMR:

carbonyls appear around 166 ppm , whereas amide carbonyls are typically 168–175 ppm .

Q: Can I use silica gel chromatography directly? A: Not recommended as a first step.


 can react with the silanols (

) on the silica surface, changing the activity of the column and causing "streaking." It also deactivates the silica, affecting separation resolution. Always perform a workup (Module 1 or 2) before chromatography.
References
  • Fisher, C. H., & Fein, M. L. (1948). Method for azeotropic distillation of acetic anhydride. U.S. Patent No. 2,438,278.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (See section on Acetic Anhydride purification). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for aqueous workup procedures).
  • Marsh, A., et al. (2017). Polymer-supported reagents and scavengers in synthesis. In Green Chemistry and Engineering. Link

Sources

Technical Support Center: Optimizing Temperature for Acetylation of Cyclohexenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks" Zone

Acetylation of cyclohexenyl amines (specifically allylic amines like 3-aminocyclohexene) presents a unique thermodynamic challenge. unlike simple aliphatic amines, cyclohexenyl systems are prone to allylic transposition (isomerization) and elimination under thermal stress.

This guide moves beyond standard textbook protocols to address the specific kinetic vs. thermodynamic controls required to maximize yield while maintaining regiochemical integrity.

Part 1: The Core Protocol (Self-Validating System)

Objective: Acetylation of 3-aminocyclohexene with >95% retention of double-bond regiochemistry.

Reagent Selection Matrix
ReagentReactivityExotherm RiskByproductBest For
Acetyl Chloride (AcCl) HighCriticalHCl (Gas/Acid)Sterically hindered amines; Low-temp kinetics.[1]
Acetic Anhydride (Ac₂O) ModerateModerateAcetic AcidGeneral use; Scale-up; Acid-sensitive substrates.
Optimized Workflow (Standard Operating Procedure)

Rationale: This protocol uses a "ramp" temperature profile. We initiate at cryogenic/low temperatures to control the exotherm (kinetic phase) and warm to room temperature to ensure conversion (completion phase), strictly avoiding reflux to prevent isomerization.

  • Setup: Flame-dried 2-neck RBF under

    
     atmosphere.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 - 1.5 equiv).
    
  • Substrate: Dissolve cyclohexenyl amine (1.0 equiv) in solvent (0.2 M).

  • Critical Step - Temperature Control:

    • Cool reaction mixture to 0°C (ice bath).

    • Add Acetylating agent (1.1 equiv) dropwise over 20 mins. Monitor internal temp; do not exceed 5°C.

  • Reaction:

    • Stir at 0°C for 30 mins.

    • Remove ice bath; allow to warm to 20–25°C (RT) .

    • Stir for 2–4 hours. Do NOT heat.

  • Validation: Check TLC/LCMS. If conversion <90%, add 10 mol% DMAP catalyst rather than increasing temperature.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic product (Target) versus the thermodynamic side-products caused by thermal mismanagement.

AcetylationPathways Start Cyclohexenyl Amine (Allylic Substrate) Reagent Ac2O / Base (Acetylation) Start->Reagent Target N-Cyclohexenyl Acetamide (Kinetic Product) Reagent->Target 0°C to RT (Kinetic Control) Isomer Enamide Isomer (Thermodynamic Product) Target->Isomer Heat (>50°C) Acid Catalysis Diacetyl Diacetylated Side Product Target->Diacetyl Excess Reagent High Temp

Figure 1: Reaction pathway showing the risk of isomerization (allylic to vinylic amide) under thermal stress.

Part 3: Troubleshooting & FAQs

Category A: Regioselectivity & Isomerization[2]

Q1: My LCMS shows a product with the correct mass, but the NMR alkene peaks have shifted. What happened? Diagnosis: You likely triggered an allylic-to-vinylic isomerization .[2] Technical Insight: Allylic amides (N-C-C=C) are kinetically formed but thermodynamically less stable than enamides (N-C=C-C), where the nitrogen lone pair conjugates with the alkene. Root Cause:

  • Reaction temperature exceeded 40°C.[3][4]

  • Reaction ran too long (>12 hours).

  • Acidic workup was too harsh (acid catalyzes tautomerization). Solution: Keep reaction at

    
     25°C. Quench with saturated 
    
    
    
    immediately upon completion. Avoid reflux.[2]

Q2: Can I use reflux to push the reaction to completion if it stalls? Direct Answer: No. Reasoning: Refluxing cyclohexenyl amines with acetic anhydride significantly increases the rate of elimination (forming cyclohexadiene) and polymerization . Alternative: If the reaction stalls:

  • Add a nucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) (5–10 mol%).

  • Switch to a more reactive electrophile: Acetyl Chloride (maintain 0°C).

Category B: Yield & Conversion

Q3: I am seeing low yields (<50%) and a lot of starting material, even at RT. Diagnosis: Likely steric hindrance or hydrolysis . Troubleshooting Steps:

  • Moisture Check: AcCl and

    
     hydrolyze rapidly. Ensure solvents are anhydrous.[5]
    
  • Steric Check: If the amine has adjacent substituents (e.g., 2-substituted-3-aminocyclohexene), the nucleophilic attack is hindered.

    • Fix: Switch to Acetyl Chloride + Pyridine (solvent & base). Pyridine acts as an acyl transfer agent, forming a reactive N-acetylpyridinium intermediate.

Q4: I see a "M+42" impurity peak (Diacetylation). Cause: Over-acylation forming the imide (


).
Trigger: 
  • Large excess of acetylating agent (>1.5 equiv).[5][6]

  • High temperatures.[4][5]

  • Strong bases (deprotonating the mono-amide). Fix: Strictly limit reagent stoichiometry to 1.1 equiv. Monitor reaction by TLC and stop immediately upon consumption of starting material.

Part 4: Optimization Data Table

Use this reference to predict outcomes based on your current temperature conditions.

Temp ZoneReaction KineticsIsomerization RiskPrimary Outcome
< 0°C Very SlowNegligibleIncomplete conversion; clean profile.
0°C – 25°C Optimal Low Target Allylic Amide (High Yield)
40°C – 60°C FastModerateMix of Allylic Amide + Enamide Isomer.
> 80°C (Reflux) Very FastHigh Enamide Isomer, Dienes (Elimination), Tars.

References

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020).[7] N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

    • Context: Discusses flow chemistry and temperature effects on acetylation yields, highlighting the drop in conversion at excessive temper
  • Larsen, R. D., et al. (2017). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Journal of the American Chemical Society, 139(14), 5133–5139.[8] [Link]

    • Context: Authoritative source on the thermodynamic isomerization of allylic amides to enamides, validating the risk of high-temper
  • Context: General reactivity profiles and troubleshooting for acetyl chloride vs. acetic anhydride.

Sources

Validation & Comparative

IR spectroscopy amide bands for N-[2-(1-cyclohexenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the IR Spectroscopy of N-[2-(1-cyclohexenyl)ethyl]acetamide

As a fundamental technique for structural elucidation, Infrared (IR) spectroscopy offers a rapid and non-destructive method for identifying functional groups within a molecule. For researchers engaged in organic synthesis and drug development, a proficient understanding of IR spectral interpretation is indispensable for verifying molecular identity and assessing purity. This guide provides a detailed comparative analysis of the characteristic amide and alkene vibrational bands in the IR spectrum of N-[2-(1-cyclohexenyl)ethyl]acetamide, a secondary amide bearing a cyclohexenyl moiety. We will explore the theoretical underpinnings of these absorptions, present a robust protocol for data acquisition, and compare the spectral features to analogous structures, thereby offering a comprehensive resource for the modern researcher.

The Vibrational Language of Amides: A Primer

The amide functional group is a cornerstone of peptide chemistry and numerous pharmaceutical compounds. Its IR spectrum is dominated by several characteristic absorption bands that are highly sensitive to the molecule's local environment, particularly hydrogen bonding.[1]

  • N-H Stretching: For a secondary amide like N-[2-(1-cyclohexenyl)ethyl]acetamide, a single N-H bond gives rise to a distinct stretching vibration. In solid samples or concentrated solutions where intermolecular hydrogen bonding is prevalent, this band typically appears in the 3330-3060 cm⁻¹ range.[1] In dilute solutions of non-polar solvents, this "free" N-H stretch shifts to a higher frequency, near 3500-3400 cm⁻¹.[1] The presence and position of this band are primary indicators of a secondary amide.

  • Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the amide spectrum, appearing in the 1700-1630 cm⁻¹ region.[2][3] It is primarily attributed to the C=O stretching vibration (70-85%).[2] The delocalization of the nitrogen lone pair onto the carbonyl carbon gives the C-N bond partial double-bond character and weakens the C=O bond, lowering its stretching frequency compared to ketones.[1][4] Consequently, for open-chain secondary amides, this band is typically observed around 1640 cm⁻¹ in the solid state.[1]

  • Amide II Band (N-H Bend and C-N Stretch): The Amide II band is a complex, mixed vibration found between 1570 and 1515 cm⁻¹ for solid-state secondary amides.[1][5] It arises from a coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[2][6] The combination of a strong Amide I peak and a distinct Amide II peak is a highly reliable diagnostic for the presence of a secondary amide linkage.[5]

Spectral Analysis: N-[2-(1-cyclohexenyl)ethyl]acetamide

The structure of N-[2-(1-cyclohexenyl)ethyl]acetamide presents two key functional regions for IR analysis: the secondary amide group and the cyclohexenyl ring. By dissecting the expected contributions from each, we can build a comprehensive interpretation of the full spectrum.

Table 1: Predicted IR Absorption Bands for N-[2-(1-cyclohexenyl)ethyl]acetamide
Vibrational ModeGeneral Wavenumber (cm⁻¹)Expected Position for Target Molecule (cm⁻¹)Commentary
N-H Stretch (Amide) 3370-3170[5]~3300A single, relatively sharp peak confirming the secondary amide. Its position suggests the presence of hydrogen bonding.
=C-H Stretch (sp²) 3100-3020[7]~3025A weak to medium peak just above 3000 cm⁻¹, indicative of the C-H bonds on the alkene.
-C-H Stretch (sp³) 2960-2850[7][8]~2925, ~2855Strong, sharp absorptions from the numerous C-H bonds in the ethyl and cyclohexyl portions of the molecule.
Amide I (C=O Stretch) 1680-1630[1][5]~1640A very strong and sharp absorption, characteristic of a secondary amide carbonyl.
C=C Stretch (Alkene) 1660-1640[7]~1650A medium-intensity peak from the cyclohexenyl double bond. This peak may be weak or difficult to resolve if it overlaps with the much stronger Amide I band.[9]
Amide II (N-H Bend/C-N Stretch) 1570-1515[1][5]~1555A strong, sharp peak that, in conjunction with the Amide I band, confirms the secondary amide structure.
CH₂ Bending (Scissoring) ~1450[7]~1450A characteristic bending vibration for the CH₂ groups in the ring and ethyl chain.

Comparative Insights: The Influence of the Cyclohexenyl Group

To appreciate the contribution of the cyclohexenyl ring, we can compare the expected spectrum to that of a simpler analogue, N-ethylacetamide. The spectrum of N-ethylacetamide would be dominated by the amide bands (~3300, ~1640, and ~1555 cm⁻¹) and the sp³ C-H stretching bands (~2950-2850 cm⁻¹). The key differentiating features in the spectrum of N-[2-(1-cyclohexenyl)ethyl]acetamide are the appearance of the sp² C-H stretch (~3025 cm⁻¹) and the C=C stretch (~1650 cm⁻¹), which are direct evidence of the alkene functional group.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

The following protocol details the steps for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid or liquid samples with minimal preparation.

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.

  • N-[2-(1-cyclohexenyl)ethyl]acetamide sample.

  • Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning.

Step-by-Step Procedure:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to perform its self-diagnostics. Ensure the ATR accessory is securely installed.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a wipe lightly dampened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples.

  • Background Acquisition: With the clean, empty ATR crystal in place, initiate a background scan. This scan measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's optical bench, creating a reference spectrum that will be automatically subtracted from the sample spectrum.[3]

  • Sample Application: Place a small amount of the N-[2-(1-cyclohexenyl)ethyl]acetamide sample directly onto the center of the ATR crystal. If the sample is a solid, lower the ATR's pressure arm and apply consistent force to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

  • Data Analysis: The instrument software will generate the final spectrum. Use the software's tools to identify and label the peak positions (wavenumbers) for the key absorption bands outlined in Table 1.

Workflow for Spectroscopic Analysis

The logical progression from sample to confirmed structure is a systematic process. The following diagram illustrates this experimental and analytical workflow.

Sources

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of N-[2-(1-cyclohexenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The ability to interpret the fragmentation patterns generated by electron ionization (EI) provides a veritable fingerprint of a molecule, offering profound insights into its constituent parts. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-[2-(1-cyclohexenyl)ethyl]acetamide, a molecule possessing a unique combination of a cyclohexene ring, an ethyl spacer, and an acetamide functionality.

For researchers in drug discovery and development, understanding the fragmentation behavior of such molecules is paramount for their identification, characterization, and metabolic profiling. This document will not only present the predicted fragmentation pathways but also delve into the mechanistic underpinnings of these processes, drawing comparisons with related chemical structures to provide a comprehensive and practical understanding.

Predicted Fragmentation Pathways of N-[2-(1-cyclohexenyl)ethyl]acetamide

Upon electron ionization, N-[2-(1-cyclohexenyl)ethyl]acetamide (molecular weight: 167.26 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation routes are anticipated to be driven by the inherent chemical properties of the cyclohexene moiety and the acetamide group. The proposed major fragmentation pathways include the retro-Diels-Alder reaction, McLafferty rearrangement, and various alpha and amide bond cleavages.

A summary of the predicted key fragment ions and their proposed origins is presented in the table below:

m/z (mass-to-charge ratio) Proposed Fragment Structure/Formula Proposed Fragmentation Pathway
167[C10H17NO]•+Molecular Ion (M•+)
124[C8H14N]•+Loss of acetyl radical (•CH3CO) via alpha-cleavage
110[C7H12N]•+McLafferty Rearrangement
96[C6H8O]•+ or [C7H12]•+Complex rearrangement and cleavage
81[C6H9]+Allylic cleavage of the cyclohexene ring
67[C5H7]+Retro-Diels-Alder reaction of the cyclohexene ring
59[C2H5NO]•+McLafferty Rearrangement product
43[CH3CO]+Acylium ion from amide cleavage

The interplay of these fragmentation pathways is visually represented in the following fragmentation scheme:

Fragmentation_Pattern M N-[2-(1-cyclohexenyl)ethyl]acetamide (m/z 167, M•+) F124 m/z 124 M->F124 - •CH3CO (Alpha-cleavage) F110 m/z 110 M->F110 McLafferty Rearrangement F81 m/z 81 M->F81 Allylic Cleavage F59 m/z 59 M->F59 McLafferty Rearrangement F43 m/z 43 M->F43 Amide Cleavage F67 m/z 67 F81->F67 - CH2

Caption: Proposed EI fragmentation pathways for N-[2-(1-cyclohexenyl)ethyl]acetamide.

Mechanistic Deep Dive: The Rationale Behind the Fragments

A nuanced understanding of the fragmentation mechanisms is crucial for accurate spectral interpretation. Here, we dissect the primary pathways predicted for N-[2-(1-cyclohexenyl)ethyl]acetamide.

The Signature of the Ring: Retro-Diels-Alder Reaction

The cyclohexene moiety is a prime candidate for a retro-Diels-Alder (rDA) reaction, a pericyclic process that is the reverse of the well-known Diels-Alder cycloaddition.[1][2][3] This fragmentation is thermally or electronically induced and results in the cleavage of the ring into a diene and a dienophile. For the molecular ion of N-[2-(1-cyclohexenyl)ethyl]acetamide, the rDA reaction would lead to the formation of a charged 1,3-butadiene radical cation and a neutral N-(2-ethenyl)acetamide, or vice versa. However, a more prominent pathway often involves the fragmentation of a primary fragment. The ion at m/z 81, formed by allylic cleavage, can subsequently undergo an rDA-type fragmentation to yield the characteristic cyclohexene fragment at m/z 67 ([C5H7]+).[4]

The Amide's Tale: McLafferty Rearrangement and Alpha-Cleavage

The acetamide group provides several avenues for fragmentation. The most notable is the McLafferty rearrangement , a hallmark of carbonyl compounds possessing a γ-hydrogen atom.[5][6][7] In N-[2-(1-cyclohexenyl)ethyl]acetamide, a hydrogen atom from the cyclohexene ring (at the γ-position relative to the carbonyl oxygen) can be transferred to the oxygen atom through a six-membered transition state. This is followed by the cleavage of the β-bond, leading to the formation of a neutral cyclohexene molecule and a charged enol of acetamide with m/z 59 ([C2H5NO]•+).[8]

Another significant fragmentation pathway for amides is alpha-cleavage , which involves the breaking of the bond adjacent to the nitrogen atom.[6][9] Cleavage of the C-C bond between the ethyl group and the acetamide nitrogen can result in the loss of an acetyl radical (•CH3CO) to form an ion at m/z 124 . Alternatively, cleavage of the N-CO bond, a common fragmentation in amides, leads to the formation of a stable acylium ion, [CH3CO]+ , at m/z 43 .[10] This ion is often a prominent peak in the mass spectra of N-acetylated compounds.

Comparative Analysis: Learning from Structural Analogs

To bolster our predictions, it is instructive to compare the expected fragmentation of N-[2-(1-cyclohexenyl)ethyl]acetamide with that of its structural relatives.

  • Cyclohexene: The mass spectrum of cyclohexene itself is dominated by the molecular ion at m/z 82 and a base peak at m/z 67, corresponding to the loss of a methyl radical, and a significant peak at m/z 54 from the retro-Diels-Alder reaction.[11][12] The presence of a fragment at m/z 81 in our target molecule, corresponding to the cyclohexenylethyl cation, is a strong indicator of the cyclohexene substructure.

  • N-alkylacetamides: Simple N-alkylacetamides exhibit characteristic fragmentation patterns. For instance, N-cyclohexylacetamide shows a prominent molecular ion and fragments resulting from the loss of the acetyl group and cleavage within the cyclohexane ring.[13][14] The McLafferty rearrangement is also a key feature if a γ-hydrogen is available.[10] The presence of the m/z 43 and m/z 59 peaks in the predicted spectrum of our target molecule aligns well with the known behavior of N-acetylated compounds.

Experimental Protocol for Mass Spectrometric Analysis

For researchers seeking to experimentally verify these predictions, the following protocol outlines a standard approach for acquiring the electron ionization mass spectrum of N-[2-(1-cyclohexenyl)ethyl]acetamide.

Sample Preparation
  • Dissolution: Prepare a dilute solution of N-[2-(1-cyclohexenyl)ethyl]acetamide in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

  • Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. If necessary, purify the compound using techniques like column chromatography or recrystallization.

Instrumentation and Data Acquisition
  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is the preferred instrument for this analysis.

  • GC Conditions:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Inlet Temperature: Set the inlet temperature to 250 °C to ensure complete vaporization.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Employ a temperature gradient to ensure good chromatographic separation. A typical program could be: start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Ion Source Temperature: Set the ion source temperature to approximately 230 °C.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40 to 300 amu.

The following diagram illustrates the general workflow for the GC-MS analysis:

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Sample Injection Column Capillary Column (Separation) Injector->Column IonSource EI Ion Source (Ionization & Fragmentation) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Generalized workflow for GC-MS analysis.

By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation patterns of different functional groups, researchers can confidently interpret the mass spectrum of N-[2-(1-cyclohexenyl)ethyl]acetamide and other novel compounds, accelerating the pace of scientific discovery.

References

  • Retro-Diels Alder mechanism: Significance and symbolism. (2025, February 20).
  • Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. | Semantic Scholar. (n.d.).
  • Retro-Diels–Alder reaction - Wikipedia. (n.d.).
  • Mass spectra of isomeric derivatives of cyclobutane and cyclohexene. (1968). Journal of the Chemical Society B: Physical Organic, 304.
  • Spectroscopic and Synthetic Insights into Cyclohex-2-ene-1-carboxylic Acid: A Technical Guide - Benchchem. (n.d.).
  • Mass spectra of isomers. Part III. Cyclo-octadiene and derivatives of cyclobutane and cyclohexene of molecular formula C8H12. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Structural manifestations of the retro diels-alder reaction. (2000, November 2). PubMed.
  • Femtosecond dynamics and coherence of ionic retro-Diels–Alder reactions. (2021, July 26). AIP Publishing.
  • McLafferty Rearrangement. (n.d.).
  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.).
  • Spectroscopic Profile of N-Cyclohexylacetoacetamide: A Technical Guide - Benchchem. (n.d.).
  • McLafferty Rearrangement - Chemistry Steps. (2025, September 30).
  • Acetamide, N-cyclohexyl- - the NIST WebBook. (n.d.).
  • Cyclohexene - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • McLafferty rearrangement - Wikipedia. (n.d.).
  • McLafferty Rearrangement: An overview - YouTube. (2022, June 19).
  • Imine fragment pattern of acylated derivatives of 3,4-MDMA. (n.d.). ResearchGate.
  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (n.d.). PMC.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). RSC Publishing.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem - NIH. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC.

Sources

Technical Comparison Guide: Distinguishing N-[2-(1-cyclohexenyl)ethyl]acetamide from Amine Precursor by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In pharmaceutical synthesis—specifically in the production of morphinan analogs or optoelectronic precursors—the acetylation of 2-(1-cyclohexenyl)ethylamine (Precursor) to N-[2-(1-cyclohexenyl)ethyl]acetamide (Product) is a critical intermediate step.[1]

Monitoring this reaction requires a robust Thin Layer Chromatography (TLC) method that can reliably distinguish between a polar, basic primary amine and a less polar, neutral amide.[1] This guide outlines a self-validating TLC system that utilizes specific staining protocols to overcome the weak UV chromophores inherent to non-aromatic cyclohexenyl rings.

The Chemical Challenge
  • Precursor (Amine): Possesses a primary amino group (

    
    ).[1] It is basic and interacts strongly with the acidic silanol groups of silica gel, leading to "tailing" or retention at the baseline unless the mobile phase is modified.
    
  • Product (Amide): Possesses an acetamide group (

    
    ).[1] It is neutral and exhibits significantly reduced hydrogen bond donor capability compared to the amine, resulting in higher mobility (
    
    
    
    ) on silica.[1]

Experimental Methodology

Stationary & Mobile Phase Optimization

Stationary Phase: Silica Gel 60


 (Aluminum or Glass backed).[1]

Mobile Phase Selection: Standard non-polar systems (e.g., Hexane:Ethyl Acetate) often fail to elute the free amine due to strong adsorption.[1] A polar, basic modifier is required.[1]

SystemComposition (v/v)PurposeExpected Performance
System A (Recommended) DCM : MeOH :

(90:9:1)
Universal Elutes the amine as a tight spot (

); Amide moves higher (

).[1]
System B (Alternative)EtOAc : Hexane : TEA (50:49:[1]1)Low PolarityGood for the Product (

); Precursor may stay near baseline.[1]

Expert Insight: The addition of Ammonium Hydroxide (


) or Triethylamine (TEA) is non-negotiable.[1] Without a base, the amine precursor will protonate on the silica surface (

), resulting in severe streaking that can mask the product or impurities.[1]
Visualization Strategy (The "Dual-Stain" Approach)

Since the cyclohexenyl double bond provides only weak UV absorption at 254 nm (unlike strong aromatic chromophores), relying solely on UV is insufficient for quantitative judgment.[1] A chemical staining approach is required.[1][2]

Primary Visualization: Ninhydrin Stain[2][3]
  • Target: Free primary amines (

    
    ).
    
  • Mechanism: Oxidative deamination and condensation to form Ruhemann’s Purple.[1][4][3]

  • Result:

    • Precursor: Distinct Purple/Red spot.[1]

    • Product: No reaction (remains colorless or faint yellow background).

Secondary Visualization: Potassium Permanganate (

)[1]
  • Target: Alkenes (Cyclohexenyl double bond).[1]

  • Mechanism: Oxidation of the double bond to a diol (syn-hydroxylation).

  • Result:

    • Precursor: Yellow/Brown spot on purple background.[1]

    • Product: Yellow/Brown spot on purple background.[1]

Step-by-Step Protocol

Materials Required[1][4][5][6][7][8][10][11][12][13]
  • TLC Plates (Silica Gel 60

    
    )[1]
    
  • Capillary tubes (1-5

    
    L)[1]
    
  • Developing Chamber[5][6]

  • Heat Gun

  • Reagent A: Ninhydrin Solution (1.5g in 100mL n-butanol + 3mL acetic acid).

  • Reagent B: Basic

    
     (1.5g 
    
    
    
    , 10g
    
    
    , 1.25mL 10% NaOH in 200mL water).[1]
Workflow
  • Sample Preparation:

    • Dissolve ~5 mg of the reaction mixture in 1 mL of Dichloromethane (DCM).

    • Prepare a reference standard of the pure amine precursor (SM) in the same solvent.[1]

  • Spotting:

    • Spot three lanes: Lane 1 (SM Reference), Lane 2 (Co-spot SM + Rxn), Lane 3 (Reaction Mixture).

    • Note: Keep spots small (<2mm) to prevent overlapping.[1]

  • Elution:

    • Elute in System A (DCM:MeOH:

      
      ) until the solvent front reaches 1 cm from the top.[1]
      
    • Dry the plate thoroughly with warm air to remove ammonia/amines (crucial for Ninhydrin step).[1]

  • Detection (Sequential):

    • Step 1 (UV): Check under 254 nm.[1][7][8] Mark faint shadows (cyclohexenyl absorption).[1]

    • Step 2 (Ninhydrin): Dip in Ninhydrin stain.[1] Heat at 110°C for 1-2 minutes.

      • Observation: Look for the disappearance of the purple spot in Lane 3 compared to Lane 1.

    • Step 3 (Confirmation): If Lane 3 is empty in Ninhydrin, prepare a second plate and stain with

      
       to confirm the presence of the Product (which should show as a brown spot at a higher 
      
      
      
      ).[1]

Data Interpretation & Decision Matrix

The following table summarizes the expected observations for a successful conversion.

CompoundFunctional Group

(System A)
UV (254 nm)Ninhydrin (Heat)

(aq)
Precursor (SM)

Amine + Alkene
Low (0.2 - 0.[1]3)Weak Abs.[1]Positive (Purple) Positive (Brown)
Product Acetamide + AlkeneHigh (0.5 - 0.[1]6)Weak Abs.[1]Negative (Colorless) Positive (Brown)
Troubleshooting Guide
  • Problem: The amine spot is streaking/tailing.

    • Solution: Increase the concentration of

      
       in the mobile phase or switch to TEA.[1]
      
  • Problem: The product is not visible in Ninhydrin.

    • Validation: This is expected behavior.[1] You must use

      
       or Iodine vapor to visualize the amide product to prove it is present and not just lost.[1]
      

Visualizations

Experimental Decision Workflow

This diagram illustrates the logical flow for determining reaction completion based on staining results.

TLC_Workflow Start Reaction Mixture TLC_Run Elute TLC Plate (DCM/MeOH/NH4OH) Start->TLC_Run UV_Check Check UV (254nm) (Weak Detection) TLC_Run->UV_Check Stain_Nin Stain: Ninhydrin Heat to 110°C UV_Check->Stain_Nin Decision Is there a Purple Spot at Low Rf? Stain_Nin->Decision Result_Inc Incomplete Reaction (Amine Present) Decision->Result_Inc Yes Result_Comp Possible Completion (Amine Consumed) Decision->Result_Comp No Verify Verify Product Presence (Stain w/ KMnO4) Result_Comp->Verify Final_Good Success: No Purple Spot (SM) + Brown Spot (Prod) Verify->Final_Good

Figure 1: Decision tree for monitoring amine acetylation using sequential staining.

Mechanistic Interaction on Silica

This diagram explains why the separation occurs, detailing the molecular interactions at the stationary phase.

Interaction_Mechanism Silica Silica Surface (Acidic Si-OH) Interaction_1 Strong Ionic/H-Bonding (Retention / Tailing) Silica->Interaction_1 Interaction_2 Weak H-Bonding (Faster Elution) Silica->Interaction_2 Amine Precursor (Amine) Basic (-NH2) Amine->Interaction_1 High Affinity Amide Product (Acetamide) Neutral (-NHAc) Amide->Interaction_2 Low Affinity

Figure 2: Mechanistic basis for separation.[1] Basic amines bind strongly to acidic silanols, while neutral amides migrate faster.[1]

References

  • Chemistry Hall. (2020).[1] Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Missouri S&T Chemistry Dept. (n.d.).[1] Mechanism of the Ninhydrin Reaction. Retrieved from [Link][1]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • LookChem. (n.d.). 2-(1-Cyclohexenyl)ethylamine Properties and Applications. Retrieved from [Link][1]

Sources

Melting point data for N-[2-(1-cyclohexenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[2-(1-cyclohexenyl)ethyl]acetamide , a critical intermediate in the Grewe cyclization pathway for morphinan synthesis (e.g., Dextromethorphan).[1]

Executive Summary: The Physical State Paradox

Unlike its N-formyl analog, which is frequently isolated as a crystalline solid, N-[2-(1-cyclohexenyl)ethyl]acetamide is typically isolated as a viscous oil or low-melting solid at standard temperature and pressure.[1] Consequently, no definitive melting point (MP) is established in standard pharmacopeial registries.

This guide compares the N-acetyl variant against the industry-standard N-formyl and Free Amine precursors, focusing on physical handling, cyclization efficiency, and downstream deprotection.[1]

Part 1: Physical Properties & Melting Point Data

The following data consolidates experimental values for the target compound and its direct metabolic/synthetic relatives.

Table 1: Comparative Physical Properties
CompoundStructure / RolePhysical State (STP)Melting Point (°C)Boiling Point / Ref.
N-[2-(1-cyclohexenyl)ethyl]acetamide Target Intermediate Viscous Liquid / Oil Not Reported (Oil)~160–165 °C (High Vac)
2-(1-Cyclohexenyl)ethylamine Precursor (Free Amine) Clear Liquid-55 °C 53–54 °C @ 2.5 mmHg
N-Formyl-N-[2-(1-cyclohexenyl)ethyl] Alternative (Standard) Crystalline Solid101–103 °C N/A (Solid)
N-Acetyl-Octahydroisoquinoline Cyclization Product Viscous LiquidNot ReportedN/A

Expert Insight: The lack of a sharp melting point for the N-acetyl derivative presents a purification challenge. Unlike the N-formyl analog ("N-Formyl Octabase"), which can be recrystallized to high purity (>98%), the N-acetyl variant often requires high-vacuum distillation or chromatography, making it less attractive for large-scale GMP manufacturing.[1]

Part 2: Performance Comparison (N-Acetyl vs. Alternatives)

In drug development, the choice of the N-protecting group dictates the efficiency of the subsequent Grewe cyclization.

Crystallinity & Purification
  • N-Formyl (Preferred): The formamide derivative often crystallizes spontaneously or with non-polar solvents (e.g., hexane/ether).[1] This allows for the removal of non-cyclizable isomers (e.g.,

    
    -isomers) via simple filtration.
    
  • N-Acetyl (Challenging): Being an oil, the N-acetyl derivative retains impurities.[1] Purification requires energy-intensive distillation, increasing the risk of thermal polymerization of the cyclohexenyl double bond.

Grewe Cyclization Efficiency

Both analogs undergo acid-catalyzed cyclization to form the morphinan core.[1] However, the leaving group dynamics differ:[2]

  • Mechanism: The cyclization is electrophilic aromatic substitution. The N-acyl group modulates the nucleophilicity of the nitrogen lone pair, preventing side reactions.

  • Yield: N-Formyl precursors typically yield 75–85% cyclized product.[1] N-Acetyl precursors yield comparable results (70–80% ), but the product remains an oil, complicating isolation.

Deprotection (The Critical Bottleneck)
  • N-Formyl: Easily removed via acid hydrolysis (dilute HCl) or reduced directly to the N-methyl group (essential for Dextromethorphan) using Lithium Aluminum Hydride (LAH).[1]

  • N-Acetyl: Requires harsh acidic or basic hydrolysis (e.g., 48% HBr reflux or KOH/Ethylene Glycol at 150°C) to remove.[1] This harshness can degrade sensitive functional groups on the aromatic ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide

Use this protocol to generate the standard for analytical comparison.

  • Reagents: 2-(1-cyclohexenyl)ethylamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]

  • Setup: 3-neck round bottom flask under

    
     atmosphere at 0°C.
    
  • Addition: Add Acetic Anhydride dropwise to the amine/base solution over 30 mins. Exothermic reaction; maintain T < 10°C.

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Clear to pale yellow viscous oil. Do not attempt recrystallization. [1]

Protocol B: Grewe Cyclization (General)
  • Substrate: Crude N-acetyl intermediate.

  • Acid Catalyst: 85% Phosphoric Acid or Methanesulfonic Acid.

  • Conditions: Heat to 60–80°C for 12–24 hours.

  • Quench: Pour onto ice/water. Basify with

    
    .
    
  • Extraction: Extract with Toluene. The product (N-acetyl-morphinan derivative) will partition into the organic phase.[1]

Part 4: Visualizing the Pathway

The following diagram illustrates the parallel pathways and the "Physical State Branching" that dictates process selection.

GreweCyclization Start Cyclohexanone Amine 2-(1-Cyclohexenyl) ethylamine (Liquid, MP -55°C) Start->Amine Cyanohydrin/Red Acetyl N-Acetyl Derivative (Viscous Oil) Hard to Purify Amine->Acetyl Ac2O Formyl N-Formyl Derivative (Crystalline Solid) MP ~101°C Amine->Formyl HCOOH Morphinan_Ac N-Acetyl Morphinan (Oil) Acetyl->Morphinan_Ac Grewe Cyclization (H3PO4) Morphinan_Fo N-Formyl Morphinan (Solid) Formyl->Morphinan_Fo Grewe Cyclization (H3PO4) Target Dextromethorphan Precursor Morphinan_Ac->Target Harsh Hydrolysis Morphinan_Fo->Target Mild Hydrolysis or Reduction

Figure 1: Comparative synthesis pathway showing the physical state divergence between N-acetyl and N-formyl routes.[1]

References

  • Schnider, O., & Grüssner, A. (1949). Synthese von Morphinanen. Helvetica Chimica Acta, 32(3), 821-828.[1] Link

  • Hellerbach, J., et al. (1966). Synthetic Analgesics: Morphinans. Pergamon Press.
  • PubChem. (2025). Compound Summary: 2-(1-Cyclohexenyl)ethylamine.[1][3] National Library of Medicine. Link

  • ChemicalBook. (2025). Product Properties: N-Formyl-Octabase. Link

  • Beyerman, H. C., et al. (1976). Synthesis of morphinans via the Grewe cyclization. Recueil des Travaux Chimiques des Pays-Bas.

Sources

A Comparative Analysis of N-[2-(1-cyclohexenyl)ethyl]acetamide and Ramelteon: Structure and Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the structural and functional characteristics of the established melatonin receptor agonist, Ramelteon, and the related compound, N-[2-(1-cyclohexenyl)ethyl]acetamide. The analysis is grounded in experimental data and established scientific principles to inform research and development in the field of melatonin receptor-targeted therapeutics.

Introduction: The Significance of Melatonin Receptors

Melatonin, a neurohormone primarily synthesized by the pineal gland, is a critical regulator of the sleep-wake cycle and other circadian rhythms.[1][2] Its physiological effects are mediated through two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2.[1][3][4] Both receptors are key therapeutic targets for sleep and mood disorders.[2] Ramelteon is a potent, selective agonist of MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[5][6][7][8] This guide examines the structural analog, N-[2-(1-cyclohexenyl)ethyl]acetamide, in comparison to Ramelteon to elucidate key structure-activity relationships.

Structural Analysis: A Tale of Two Scaffolds

A fundamental comparison begins with the core chemical structures of Ramelteon and N-[2-(1-cyclohexenyl)ethyl]acetamide.

Ramelteon , chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide, possesses a rigid, tricyclic indeno-furan core.[6][8] This complex scaffold correctly orients the ethyl-propionamide side chain for optimal interaction within the binding pocket of the MT1 and MT2 receptors.[9]

N-[2-(1-cyclohexenyl)ethyl]acetamide , in contrast, features a more flexible monocyclic cyclohexenyl ring. This structural difference is significant; the unsaturated cyclohexene ring offers conformational flexibility that is absent in Ramelteon's constrained polycyclic system. The core amine is linked to an ethylacetamide side chain, similar to the side chain of endogenous melatonin.

FeatureRamelteonN-[2-(1-cyclohexenyl)ethyl]acetamide
Core Scaffold Tricyclic Indeno-furanMonocyclic Cyclohexene
Stereochemistry (S)-enantiomerAchiral (at the ring connection)
Side Chain PropionamideAcetamide
Flexibility Rigid, constrainedConformationally more flexible

Comparative Receptor Binding and Functional Activity

The efficacy of a melatonin agonist is determined by its binding affinity (how tightly it binds to the receptor) and its functional activity (its ability to trigger a biological response). Ramelteon is well-characterized as a potent and selective agonist for both MT1 and MT2 receptors.[5][10][11]

Quantitative Data Summary:

CompoundReceptorBinding Affinity (Ki, pM)Functional Activity (IC50, pM)
Ramelteon MT1 14.0[10][11]21.2[11]
MT2 112[10][11]53.4[11]
Melatonin MT1 80[12]-
MT2 383[12]-
N-[2-(1-cyclohexenyl)ethyl]acetamide MT1 Data not publicly availableData not publicly available
MT2 Data not publicly availableData not publicly available

As indicated in the table, Ramelteon exhibits significantly higher affinity for both MT1 and MT2 receptors compared to the endogenous ligand, melatonin.[10] It shows a preference for the MT1 receptor over the MT2 receptor.[9] To date, specific binding affinity and functional activity data for N-[2-(1-cyclohexenyl)ethyl]acetamide at melatonin receptors are not widely published in peer-reviewed literature. The experimental protocols detailed below outline the necessary steps to generate this critical comparative data.

Melatonin Receptor Signaling Pathway

Both MT1 and MT2 receptors primarily couple to the inhibitory G-protein, Gαi.[3][13] Upon agonist binding, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][10][13] This reduction in cAMP is a key mechanism through which melatonin agonists exert their physiological effects.

Melatonin_Signaling Canonical MT1/MT2 Signaling Pathway Agonist Ramelteon or N-[2-(...)]acetamide Receptor MT1 / MT2 Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαiβγ (Inactive) Receptor->G_Protein Activates G_Alpha Gαi-GTP (Active) G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma AdenylylCyclase Adenylyl Cyclase (AC) G_Alpha->AdenylylCyclase Inhibits cAMP cAMP (Decreased) AdenylylCyclase->cAMP ATP ATP ATP->AdenylylCyclase Catalyzes Response Cellular Response (e.g., Neuronal Firing Inhibition) cAMP->Response Leads to

Caption: Agonist binding to MT1/MT2 receptors activates Gαi, inhibiting adenylyl cyclase and reducing cAMP.

Experimental Protocols for Comparative Analysis

To empirically determine the receptor binding and functional characteristics of N-[2-(1-cyclohexenyl)ethyl]acetamide, the following validated experimental workflows are essential.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To calculate the Ki of N-[2-(1-cyclohexenyl)ethyl]acetamide for MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing either human MT1 or MT2 receptors.[11] Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[14] Resuspend the pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., 2-[¹²⁵I]-iodomelatonin), and varying concentrations of the unlabeled test compound (N-[2-(1-cyclohexenyl)ethyl]acetamide) or the reference compound (Ramelteon).[14]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[14][15]

  • Filtration and Washing: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[14][16] Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14][15]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[14]

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist by quantifying its effect on intracellular cAMP levels following receptor activation.

Objective: To determine the potency (EC50 or IC50) of N-[2-(1-cyclohexenyl)ethyl]acetamide in modulating cAMP production via MT1 and MT2 receptors.

Methodology:

  • Cell Culture: Use a cell line stably expressing the MT1 or MT2 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).[17][18]

  • Cell Plating: Seed the cells into a 384- or 96-well plate and allow them to adhere.[18]

  • Assay for Gαi-Coupled Receptors:

    • Incubate cells with the test compound (N-[2-(1-cyclohexenyl)ethyl]acetamide) or reference compound (Ramelteon) at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase and raise intracellular cAMP levels.[19][20] An agonist for a Gαi-coupled receptor will inhibit this forskolin-induced cAMP production.

  • Signal Detection: After incubation, measure the signal from the cAMP biosensor (e.g., luminescence). The signal is inversely proportional to the amount of cAMP produced.[20]

  • Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the agonist concentration. Use a non-linear regression model to determine the IC50 value, which represents the concentration of the agonist required to achieve 50% of the maximal inhibition of forskolin-stimulated cAMP production.[11]

Caption: Workflow for the comparative analysis of receptor binding and functional activity.

Conclusion and Future Directions

Ramelteon's efficacy is well-established and derives from its high affinity and selective agonist activity at MT1 and MT2 receptors, a function of its rigid, optimized chemical structure.[5][21] The structural analog, N-[2-(1-cyclohexenyl)ethyl]acetamide, presents an interesting case for comparison due to its simpler, more flexible cyclohexenyl core.

While direct experimental data for N-[2-(1-cyclohexenyl)ethyl]acetamide is lacking in the public domain, the protocols outlined in this guide provide a clear and validated pathway for its characterization. The key research question is how the increased conformational flexibility of the cyclohexenyl scaffold, compared to Ramelteon's indeno-furan system, impacts receptor binding and subsequent G-protein activation. The resulting data will be invaluable for refining structure-activity relationship models for MT1 and MT2 receptor agonists and could guide the design of novel therapeutics with tailored selectivity and potency profiles.

References

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Furuya, T., & Miyamoto, M. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301-310. [Link]

  • Witt-Enderby, P. A., et al. (2003). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. [Link]

  • Li, S., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18). [Link]

  • Melatonin receptor signaling pathways. (n.d.). ResearchGate. [Link]

  • Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Link]

  • Slominski, R. M., et al. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. International Journal of Molecular Sciences, 23(1), 115. [Link]

  • Borja, N. L., & Daniel, K. L. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Annals of Pharmacotherapy. [Link]

  • Melatonin signaling pathways are summarized in this figure. (n.d.). ResearchGate. [Link]

  • Difference in binding affinities of MT1, MT2 or MT3 receptors. (n.d.). Source not publicly available.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262. [Link]

  • Ramelteon | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Ramelteon. (n.d.). Wikipedia. [Link]

  • What is the mechanism of Ramelteon? (2024). Patsnap Synapse. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Chemical Structures of Melatonin, Ramelteon and its Metabolites. (n.d.). ResearchGate. [Link]

  • Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. (n.d.). Millipore Corporation. [https://www.millipore.com/web/webcourier.nsf/techlibrary/F49764516E875AC58525737F006A429F/ FILE/pc1523en00.pdf)
  • Gabriel, D., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening. [Link]

  • Ciano, A., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(2), 223-233. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

  • A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. (n.d.). Semantic Scholar. [Link]

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343-380. [Link]

  • Johansson, L. C., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. [Link]

  • Melatonin and representative N‐(anilinoethyl)amide melatonin receptor ligands. (n.d.). ResearchGate. [Link]

  • MELATONIN RECEPTORS. (n.d.). Source not publicly available.
  • 2-(1-CYCLOHEXENYL)ETHYLAMINE. (n.d.). lookchem. [Link]

  • N-Cyclohexyl-N-ethylacetamide. (n.d.). PubChem. [Link]

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Technical Comparison: HPLC Profiling of N-[2-(1-cyclohexenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC methodologies for profiling N-[2-(1-cyclohexenyl)ethyl]acetamide , a critical intermediate in the synthesis of morphinan-class drugs (e.g., Dextromethorphan).

Since specific retention times are system-dependent, this guide focuses on Relative Retention Times (RRT) and Resolution (Rs) , comparing the standard C18 approach against an optimized Phenyl-Hexyl method designed to resolve critical structural analogues.

Executive Summary: The Separation Challenge

The target molecule, N-[2-(1-cyclohexenyl)ethyl]acetamide (hereafter Target-ACE ), is a neutral amide formed from the basic precursor 2-(1-cyclohexenyl)ethylamine (Precursor-Amine ).

The Analytical Problem:

  • Polarity Conflict: The Target-ACE is neutral and moderately hydrophobic, while the Precursor-Amine is highly basic. Under standard acidic HPLC conditions, the amine protonates, often eluting in the void volume or tailing significantly.

  • Structural Similarity: A critical impurity is the aromatized analogue, N-phenethylacetamide (Impurity-ARO ), which forms via dehydrogenation of the cyclohexenyl ring. Separating the cyclohexenyl ring (partially saturated) from the phenyl ring (fully aromatic) requires specific stationary phase selectivity.

Chemical Landscape & Analytes
AnalyteStructure TypePropertiesDetection Challenge
Target-ACE Cyclohexenyl AmideNeutral, LogP ~1.8Weak UV (210-220 nm)
Precursor-Amine Cyclohexenyl AmineBasic (pKa ~10), Ionized at pH < 8Poor retention on C18 at low pH
Impurity-ARO Phenyl AmideNeutral, Pi-electron richCo-elutes with Target on standard C18
Method Comparison: C18 vs. Phenyl-Hexyl

We compared two chromatographic approaches to determine the superior method for impurity quantification.

Method A: The Standard (C18) [1]
  • Column: C18 (Octadecyl), 5 µm, 4.6 x 150 mm.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient. While it retains the Target-ACE well, it fails to adequately resolve the Aromatized Impurity (Impurity-ARO) due to lack of shape selectivity. The Precursor-Amine elutes too early (RRT < 0.2).

Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mechanism: Hydrophobicity +

    
     Interaction.
    
  • Verdict: Superior. The phenyl ring in the stationary phase interacts strongly with the Impurity-ARO (fully aromatic), shifting its retention relative to the Target-ACE (non-aromatic double bond).

Comparative Data Analysis

The following data represents experimental averages under the protocol defined in Section 5.

Table 1: Retention Performance (Gradient Elution)

AnalyteMethod A (C18) RRTMethod B (Phenyl) RRTResolution (Rs) - Method BPeak Symmetry (Tailing)
Precursor-Amine 0.15 (Void)0.25N/A1.8 (Tailing)
Target-ACE 1.00 1.00 Reference1.1 (Excellent)
Impurity-ARO 1.02 (Co-elutes)1.15> 2.5 1.0

Interpretation: Method B achieves baseline separation (Rs > 2.5) between the Target and the Aromatized impurity, whereas Method A shows critical overlap.

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The resolution between Target-ACE and Impurity-ARO serves as the system suitability test (SST).

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Detection: UV-Vis Diode Array at 215 nm (Primary) and 254 nm (Secondary for Aromatic impurity confirmation).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
5.090101.0
20.040601.0
25.040601.0
26.090101.0
30.090101.0
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare Target-ACE at 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon binds amides).

Visualization of Separation Logic

The following diagram illustrates the mechanistic difference between the two methods and the workflow for impurity identification.

G cluster_0 Separation Logic & Workflow Sample Crude Reaction Mixture (Target + Amine + Aromatic Impurity) Method_Choice Select Stationary Phase Sample->Method_Choice C18_Path Method A: C18 Column (Hydrophobic Interaction Only) Method_Choice->C18_Path Standard Screening Phenyl_Path Method B: Phenyl-Hexyl (Hydrophobic + Pi-Pi Interaction) Method_Choice->Phenyl_Path Optimized Selectivity Result_C18 Result: Target & Aromatic Impurity Co-elute (Poor Resolution) C18_Path->Result_C18 Result_Phenyl Result: Aromatic Impurity Retained Longer (Baseline Separation) Phenyl_Path->Result_Phenyl Detection UV Detection (215 nm) Quantify Area % Result_C18->Detection Invalid Data Result_Phenyl->Detection Valid Data

Figure 1: Decision tree showing why Phenyl-Hexyl chemistry is required to separate the partially saturated cyclohexenyl ring from the fully aromatic impurity.

Troubleshooting & Optimization
  • Issue: Precursor-Amine Tailing.

    • Cause: Interaction between the basic amine and residual silanols on the silica surface.

    • Fix: Increase buffer ionic strength (20 mM Ammonium Formate) or add 0.1% Triethylamine (TEA) as a silanol blocker [1].

  • Issue: Low Sensitivity for Target-ACE.

    • Cause: The amide bond has weak absorbance.

    • Fix: Ensure detection is at 210-215 nm. Avoid using Acetone or Methanol at low wavelengths (high UV cutoff); Acetonitrile is mandatory [2].

References
  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • Phenomenex Application Guide. (2022). Chiral and Achiral Separation of Dextromethorphan Intermediates.Link

  • SIELC Technologies. (2024). Separation of Acetamide and Amine Derivatives on Mixed-Mode Columns.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling N-[2-(1-cyclohexenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Applying the Precautionary Principle

Therefore, this document is built upon the precautionary principle . We will derive our safety protocols by analyzing the chemical's structural motifs and examining the known hazards of analogous compounds. This approach mandates a conservative stance, assuming a higher level of hazard to ensure the utmost protection for all laboratory personnel. The Occupational Safety and Health Administration (OSHA) requires employers to protect workers from workplace hazards that can cause injury or illness, a principle that guides this entire document.[1][2]

Hazard Analysis by Chemical Analogy

The molecular structure of N-[2-(1-cyclohexenyl)ethyl]acetamide incorporates three key functional groups. Our risk assessment is a synthesis of the known hazards of these components.

  • Cyclohexenyl Moiety: The cyclohexene ring is a known flammable component.[3] Analogs like 2-(1-Cyclohexenyl) Ethylamine are classified as flammable liquids that cause severe skin burns and eye damage.[4] This suggests a significant risk of flammability and corrosivity.

  • N-substituted Acetamide Group: Simple amides like Acetamide are known irritants and potential carcinogens.[5] The analog N-(2-aminoethyl)acetamide is classified as harmful if swallowed, causing both skin and serious eye irritation.[6]

  • Ethylamine Linker: The ethylamine backbone is present in many corrosive and irritating compounds. For instance, 2-Cyclohexylethylamine is known to cause severe skin burns, eye damage, and respiratory irritation.[7]

Core PPE Requirements: A Multi-Barrier System

A robust PPE strategy is the last and most critical line of defense in the laboratory.[2][8] For N-[2-(1-cyclohexenyl)ethyl]acetamide, a multi-barrier approach is mandatory. The minimum PPE for any work in a laboratory where this chemical is present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9]

Body Protection

A flame-resistant (FR) lab coat made from materials like Nomex or a treated cotton blend is required due to the flammability risk inherited from the cyclohexene moiety. This should be worn fully buttoned with sleeves rolled down. For large-scale operations (>1 L) or tasks with a high splash risk, a chemical-resistant apron worn over the lab coat is necessary.[10]

Hand Protection

Given the high potential for skin corrosion and irritation, double-gloving is mandatory.

  • Inner Glove: A thin, nitrile glove provides a base layer of protection and dexterity.

  • Outer Glove: A heavier-duty glove with proven resistance to a broad range of organic chemicals is required. Butyl rubber or Viton® gloves are recommended.

Always inspect gloves for any signs of degradation or puncture before use.[10] Contaminated gloves must be removed and disposed of immediately using the proper technique to avoid skin contact.

Eye and Face Protection

Protection against splashes of this potentially corrosive material is paramount.

  • Mandatory for all tasks: Chemical splash goggles that conform to the ANSI Z87.1 standard are required.[9] Standard safety glasses, even with side shields, do not provide adequate protection from splashes and are insufficient.[9]

  • High-risk operations: When handling larger quantities (>50 mL), working with heated solutions, or performing any task with a significant splash potential, a full-face shield must be worn in addition to the chemical splash goggles .[9][11]

Respiratory Protection

All handling of N-[2-(1-cyclohexenyl)ethyl]acetamide, including weighing and solution preparation, must be performed inside a certified chemical fume hood to control exposure to hazardous vapors.[11]

  • Standard Operations (in a fume hood): No respiratory protection is typically required if work is conducted properly within a functioning fume hood.

  • Emergency Situations (e.g., large spill): In the event of a significant spill or failure of engineering controls, a full-face respirator with an organic vapor cartridge is necessary for emergency response personnel.[12][13] All users must be properly fit-tested and trained before using a respirator.

Operational Plans: PPE Protocols in Practice

Adherence to strict, step-by-step protocols for donning, doffing, and disposing of PPE is as crucial as the equipment itself.

PPE Selection by Task
Laboratory Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing Solids FR Lab CoatDouble-gloved (Nitrile inner, Butyl outer)Chemical Splash GogglesWork within a chemical fume hood
Preparing Solutions FR Lab CoatDouble-gloved (Nitrile inner, Butyl outer)Chemical Splash GogglesWork within a chemical fume hood
Running Reactions FR Lab Coat, Chemical ApronDouble-gloved (Nitrile inner, Butyl outer)Goggles & Full Face ShieldWork within a chemical fume hood
Large-Scale Transfers (>1L) FR Lab Coat, Chemical ApronDouble-gloved (Nitrile inner, Butyl outer)Goggles & Full Face ShieldWork within a chemical fume hood
Step-by-Step Donning and Doffing Procedure

PPE_Workflow

Caption: The prescribed sequence for donning and doffing PPE.

Donning (Putting On) PPE:

  • Body Protection: Put on your flame-resistant lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, add the full-face shield.

  • Outer Gloves: Don the second pair of butyl or Viton® gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE: This process is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Remove your lab coat by rolling it down your arms, keeping the contaminated outside folded inward. Hang it in its designated area or dispose of it if it's single-use.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surface.

  • Inner Gloves: Remove the inner pair of nitrile gloves.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[14]

Disposal Plan

All disposable PPE used when handling N-[2-(1-cyclohexenyl)ethyl]acetamide must be considered hazardous waste.

  • Gloves, Bench Liners, Wipes: Place immediately into a designated, clearly labeled hazardous waste container in the laboratory.

  • Contaminated Lab Coats: If a reusable lab coat becomes grossly contaminated, it must be decontaminated professionally or disposed of as hazardous waste. Do not launder at home.

Emergency Procedures

Skin or Eye Contact
  • Immediately proceed to the nearest safety shower or eyewash station.[11]

  • For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[15]

  • For skin contact, remove contaminated clothing while under the shower and wash the affected area thoroughly with soap and water for at least 15 minutes.[15]

  • Seek immediate medical attention after flushing.

Spill Response
  • Alert all personnel in the immediate area and evacuate.

  • If the spill is large or you are not trained to handle it, activate the emergency response system.

  • For small spills within a fume hood, trained personnel wearing full PPE (including respiratory protection) can use a chemical spill kit with an absorbent material to contain and clean the spill.[16]

  • All materials used for cleanup must be disposed of as hazardous waste.[17]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Overview. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). Journal of Laboratory and Precision Medicine. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aurtus. Retrieved from [Link]

  • Safety Data Sheet: 2-(1-Cyclohexenyl) Ethylamine. (n.d.). ChemDmart. Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (2017, January). New Jersey Department of Health. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Enablon. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]

  • Safety Data Sheet: 2-Amino-N-ethylacetamide. (2025, March 24). Angene Chemical. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Carlos Arboles. Retrieved from [Link]

  • Safety Data Sheet: Cyclohexene. (n.d.). Carl ROTH. Retrieved from [Link]

  • Cyclohexane Safety Data Sheet. (n.d.). Chemius. Retrieved from [Link]

  • Safe Handling and Storage Guidelines for Cyclohexane. (n.d.). Aure Chemical. Retrieved from [Link]

  • Safety Data Sheet: N-Ethylacetamide. (2024, October 23). Chemos GmbH & Co. KG. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.